2-Hydroxy Desipramine-d6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H22N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i4D2,11D2,12D2 |
InChIキー |
NVJBOLMRGMDGLD-NPUHHBJXSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
正規SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy Desipramine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy Desipramine-d6, a deuterated analog of a key active metabolite of the tricyclic antidepressant Desipramine. This document details its chemical properties, proposed synthesis, and critical applications in analytical and pharmacokinetic studies. It includes detailed experimental protocols for its use as an internal standard, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is the deuterium-labeled form of 2-Hydroxy Desipramine, which is a pharmacologically active metabolite of the widely used antidepressant, Desipramine.[1] Due to its structural similarity and mass difference from the unlabeled compound, this compound serves as an invaluable internal standard for quantitative analysis in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of Desipramine and its metabolites in complex biological matrices. This is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and metabolic research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(3-(methylamino)propyl-1,1,2,2,3,3-d6)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | [4] |
| Synonyms | 2-Hydroxydemethylimipramine-d6, 2-Hydroxydesmethylimipramine-d6, GP 36329-d6 | [5] |
| Molecular Formula | C₁₈H₁₆D₆N₂O | [5] |
| Molecular Weight | 288.42 g/mol | [2] |
| Parent Drug | Desipramine | [4] |
| Primary Application | Internal standard for analytical and pharmacokinetic research | [2][4] |
Proposed Synthesis of this compound
A common precursor for the synthesis of Desipramine and its analogs is iminodibenzyl (B195756). The synthesis of iminodibenzyl itself typically starts from o-nitrotoluene, proceeding through condensation, reduction, and cyclization steps.
A plausible approach for the synthesis of this compound could involve the following conceptual steps:
-
Synthesis of a Deuterated Precursor: A key step would be the introduction of deuterium atoms onto the propylamino side chain. This could potentially be achieved by using a deuterated starting material, such as a deuterated 3-chloropropanol or a related synthon, in the alkylation of a protected iminodibenzyl intermediate.
-
Hydroxylation of the Tricyclic Core: The hydroxyl group at the 2-position of the dibenzo[b,f]azepine ring system would need to be introduced. This could be accomplished through electrophilic aromatic substitution on the iminodibenzyl core, followed by conversion of the substituent to a hydroxyl group.
-
Attachment and a-alkylation of the Side Chain: The deuterated propylamino side chain would then be attached to the nitrogen atom of the hydroxylated tricyclic core.
-
Final Deprotection Steps: Any protecting groups used during the synthesis would be removed to yield the final this compound product.
Further research into specific deuterating agents and reaction conditions for analogous tricyclic compounds would be necessary to optimize this proposed pathway.
Role in Biological Systems and Mechanism of Action
2-Hydroxy Desipramine is an active metabolite of Desipramine, meaning it contributes to the overall pharmacological effects of the parent drug. Desipramine, and by extension its hydroxylated metabolite, primarily functions as a potent inhibitor of the norepinephrine (B1679862) transporter (NET). It also inhibits the serotonin (B10506) transporter (SERT), but to a lesser extent.[1] This inhibition of neurotransmitter reuptake leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission. This is believed to be the primary mechanism behind its antidepressant effects.
The metabolic pathway of Desipramine primarily involves hydroxylation by the cytochrome P450 enzyme CYP2D6 to form 2-Hydroxy Desipramine. This metabolite can then be further metabolized through glucuronidation.
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway of Desipramine and its mechanism of action at the neuronal synapse.
Experimental Protocols
This compound is predominantly used as an internal standard in analytical methods for the quantification of Desipramine and its metabolites in biological samples. Below are detailed protocols for LC-MS/MS and GC-MS methods.
LC-MS/MS Method for Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma
This method is adapted from a qualified high-throughput assay.
5.1.1 Materials and Reagents
-
Human plasma (EDTA)
-
Desipramine and 2-Hydroxydesipramine analytical standards
-
This compound (or a suitable deuterated analog like d4-Desipramine) as internal standard (ISTD)
-
Methanol (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Ammonium formate
-
Formic acid
-
Basic buffer solution
-
Polypropylene 96-well plates
5.1.2 Sample Preparation Workflow
5.1.3 HPLC Chromatography Conditions
| Parameter | Value |
| Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm |
| Mobile Phase | 80:20 ACN:10 mM HCOONH₄, pH 2.5 with HCOOH |
| Flow Rate | Not specified |
| Run Time | 2.5 minutes |
| Retention Time | Desipramine: ~0.9 min, 2-Hydroxydesipramine: ~1.0 min |
5.1.4 MS/MS Detection
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent |
| Source | Electrospray Ionization (ESI) |
| Ion Mode | Positive |
| Ions Monitored (m/z) | Desipramine: 267.3 → 72.2, 2-Hydroxydesipramine: 283.3 → 72.2, d4-Desipramine (ISTD): 271.3 → 72.2 |
GC-MS Method for the Determination of Desipramine Metabolites in Plasma
This protocol is based on a method using deuterated analogs as internal standards.
5.2.1 Materials and Reagents
-
Human plasma
-
Desipramine and 2-Hydroxydesipramine analytical standards
-
Deuterated internal standards (e.g., this compound)
-
Ethyl acetate
-
Isopropanol
-
N-methyl-bis-trifluoroacetamide (MBTFA) for derivatization
-
Nitrogen gas for evaporation
5.2.2 Sample Preparation
-
Spiking: To a plasma sample, add a known amount of the deuterated internal standard solution.
-
First Extraction: Adjust the pH of the plasma sample to 9 with a suitable buffer and extract with ethyl acetate.
-
Second Extraction: Adjust the pH of the aqueous layer to >11 and extract with a mixture of hexane and isopropanol.
-
Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add MBTFA to the dried residue to form trifluoroacetyl derivatives of the analytes and internal standard.
-
Analysis: Analyze the derivatized sample by GC-MS.
5.2.3 GC-MS Conditions
-
Gas Chromatograph: Equipped with a suitable capillary column for the separation of tricyclic antidepressants.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to monitor the specific ions of the derivatized analytes and internal standards.
-
Ionization Mode: Electron Ionization (EI).
Quantitative Data
The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. The following tables summarize typical parameters from validated analytical methods.
Table 1: LC-MS/MS Method Performance
| Parameter | Desipramine | 2-Hydroxydesipramine |
| Linearity Range | Typically in the low ng/mL to several hundred ng/mL range | Typically in the low ng/mL to several hundred ng/mL range |
| Lower Limit of Quantification (LLOQ) | ~0.5 - 5 ng/mL | ~0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery | > 80% | > 80% |
Table 2: Pharmacokinetic Parameters of Desipramine and 2-Hydroxydesipramine in Healthy Volunteers (50 mg oral dose of Desipramine)
| Parameter | Desipramine | 2-Hydroxydesipramine | Reference |
| Tmax (hours) | 4 - 6 | Not specified | [1] |
| AUC (ng·h/mL) | Varies significantly between individuals | 51% to 94% of Desipramine AUC | [4] |
| Half-life (hours) | 12 - 24 | Not specified |
Conclusion
This compound is an essential tool for researchers, scientists, and drug development professionals working with the tricyclic antidepressant Desipramine. Its use as an internal standard in sophisticated analytical techniques like LC-MS/MS and GC-MS ensures the generation of reliable and accurate data for therapeutic drug monitoring, pharmacokinetic studies, and metabolic profiling. This in-depth technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, its biological role, and detailed experimental protocols for its application, underscoring its importance in advancing our understanding of Desipramine's pharmacology.
References
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy Desipramine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Hydroxy Desipramine-d6, a deuterated metabolite of the tricyclic antidepressant Desipramine (B1205290). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analysis.
Core Chemical Properties
This compound is the deuterium-labeled form of 2-Hydroxy Desipramine, a primary active metabolite of Desipramine. The incorporation of six deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in analytical and pharmacokinetic studies.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog. Data for the deuterated compound is limited; therefore, values for the non-deuterated form are provided for reference and are expected to be very similar.
| Property | This compound | 2-Hydroxy Desipramine (non-deuterated) | Source |
| Molecular Formula | C₁₈H₁₆D₆N₂O | C₁₈H₂₂N₂O | [1] |
| Molecular Weight | 324.88 g/mol (as HCl salt) | 282.38 g/mol | [1] |
| CAS Number | 2733014-96-3 (HCl salt) | 1977-15-7 | [2] |
| IUPAC Name | 10,11-Dihydro-5-[3-(methylamino)propyl-d6]-5H-dibenz[b,f]azepin-2-ol Hydrochloride | 10,11-Dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepin-2-ol | [3] |
| Appearance | Not available | Not available | |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Water Solubility | Not available | Not available | |
| pKa (strongest acidic) | Not available | ~10.1 | [4] |
| pKa (strongest basic) | Not available | ~9.9 | [4] |
| LogP | Not available | Not available | |
| Storage | 2-8°C, protected from light | 2-8°C, protected from light | [1] |
Metabolic Pathway and Pharmacological Significance
Desipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form 2-Hydroxydesipramine (B23142).[5] This metabolite is pharmacologically active and is believed to contribute to the overall antidepressant effect of Desipramine.[6][7] The process of glucuronidation further metabolizes 2-Hydroxydesipramine to facilitate its excretion.[5] The deuteration of this compound makes it an ideal internal standard for quantifying the levels of its non-deuterated counterpart in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.[3]
The primary mechanism of action of Desipramine, and by extension its active metabolite, involves the inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[8][9] It has a lesser effect on the serotonin (B10506) transporter (SERT).[8] This modulation of neurotransmitter levels is central to its therapeutic effects in treating depression and other conditions.[8]
Metabolic Pathway of Desipramine
Caption: Metabolic conversion of Desipramine to its hydroxylated and glucuronidated metabolites.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of this compound and its non-deuterated analog. The following protocols are based on established analytical techniques.
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of 2-Hydroxydesipramine in serum or plasma for pharmacokinetic studies.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of serum or plasma, add an appropriate amount of internal standard (e.g., a structurally similar tricyclic antidepressant).
-
Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).
-
Extract the analytes with an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, isocratically or with a gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 214 nm).
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Step-by-step workflow for the quantification of 2-Hydroxydesipramine using HPLC-UV.
Synthesis of Deuterated Analogs
Conclusion
This compound is an essential tool for the precise and accurate quantification of the active metabolite of Desipramine. Its stable isotopic label ensures its utility as an internal standard in various analytical methodologies, aiding in pharmacokinetic studies and therapeutic drug monitoring. This guide provides core chemical properties, metabolic context, and foundational experimental protocols to support further research and development in this area.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemwhat.com [chemwhat.com]
- 3. veeprho.com [veeprho.com]
- 4. 2-Hydroxydesipramine | C18H22N2O | CID 121249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 9. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 2-Hydroxy Desipramine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy Desipramine-d6, a crucial analytical tool in pharmaceutical research and development. As the deuterated internal standard for 2-Hydroxy Desipramine (B1205290), a major active metabolite of the tricyclic antidepressant Desipramine, it plays a pivotal role in pharmacokinetic and metabolic studies.[1][2] The incorporation of six deuterium (B1214612) atoms on the propylamino side chain offers a distinct mass shift, enabling precise and accurate quantification in complex biological matrices by mass spectrometry.
Synthesis of this compound
Caption: Conceptual synthetic workflow for this compound.
Characterization of this compound
The definitive identification and purity assessment of this compound would be accomplished through a combination of spectroscopic and chromatographic techniques. The expected analytical data is summarized in the table below.
| Analytical Technique | Expected Results |
| Mass Spectrometry (MS) | Molecular Ion (M+H)+: m/z 325.2 (consistent with C18H16D6N2O) Key Fragments: Loss of the deuterated side chain. |
| Proton NMR (¹H NMR) | Signals corresponding to the aromatic and dibenzazepine (B1670418) core protons. Absence or significant reduction of signals corresponding to the propylamino side chain protons. |
| Carbon-13 NMR (¹³C NMR) | Signals consistent with the carbon skeleton of the 2-hydroxy-dibenzazepine core. Signals for the deuterated carbons on the side chain may be broadened or show altered splitting patterns. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with retention time determined by the specific column and mobile phase used. |
| Purity (by HPLC) | ≥98% |
Experimental Protocols
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization and use of this compound as an internal standard.
Caption: Workflow for characterization and application of this compound.
Representative LC-MS/MS Protocol for Quantification
This protocol is adapted from methods used for the analysis of Desipramine and its metabolites.[3]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
2-Hydroxy Desipramine: To be determined (e.g., Q1: 283.2 -> Q3: 72.2)
-
This compound: To be determined (e.g., Q1: 325.2 -> Q3: 78.2)
-
Biological Significance and Signaling Pathways
Desipramine, the parent drug of 2-Hydroxy Desipramine, primarily functions as a norepinephrine (B1679862) reuptake inhibitor. Its metabolite, 2-Hydroxy Desipramine, is also pharmacologically active. The metabolism of Desipramine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[4] Genetic variations in CYP2D6 can lead to significant differences in the plasma concentrations of Desipramine and its hydroxylated metabolite, impacting both therapeutic efficacy and potential for adverse effects.
Caption: Metabolic pathway of Desipramine to 2-Hydroxy Desipramine.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical science, particularly within pharmaceutical and life science research, the accuracy, reproducibility, and reliability of quantitative measurements are paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, synthesis, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H or D). This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle, known as isotope dilution mass spectrometry (IDMS), lies in their near-identical chemical and physical properties to the analyte of interest.[2][3]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[4] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[5][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification of the analyte.[5]
Key Advantages:
-
Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[3]
-
Correction for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate results.[7] Since a deuterated internal standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for effective normalization.[7]
-
Compensation for Procedural Variability: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is mirrored by a proportional loss of the deuterated internal standard.[1][6] This ensures that the final calculated concentration is unaffected by recovery inconsistencies.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of bioanalytical methods, as outlined in guidelines such as the ICH M10.[8][9][10]
Synthesis of Deuterated Internal Standards
The incorporation of deuterium into a molecule is a critical process that determines the quality and reliability of the internal standard. The two primary strategies for synthesis are hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.[11][12]
-
Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium by exposing the molecule to a deuterium source, such as deuterated water (D₂O) or other deuterated solvents.[6][13] The reaction can be catalyzed by acids, bases, or metals.[13] While often simpler and more cost-effective, this method requires careful selection of conditions to ensure deuterium is incorporated at stable, non-exchangeable positions.[11][14] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes be prone to back-exchange with hydrogen from the solvent, compromising the integrity of the standard.[14]
-
De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[11] This method offers greater control over the position and number of deuterium labels, ensuring stability and high isotopic enrichment.[11][12] For example, a deuterated version of a drug can be synthesized from a deuterated precursor, building the stable isotopes into the molecular structure from the ground up.[11]
A generalized workflow for the synthesis of deuterium-labeled internal standards.
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards over other types, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.
| Parameter | Deuterated Internal Standard (SIL-IS) | Analog Internal Standard (A-IS) | Rationale for Superior Performance |
| Inter-patient Assay Precision (%CV) for Sirolimus | 2.7% - 5.7% | 7.6% - 9.7% | The SIL-IS co-elutes and experiences the same matrix effects as sirolimus, providing better normalization across different patient samples.[1] |
| Accuracy (%Bias) in Complex Cannabis Matrix | -5% to +8% | -35% to +45% | The analog IS has different chromatographic behavior and is affected differently by matrix components, leading to significant bias.[2] |
| IS-Normalized Matrix Factor (%CV) | < 10% | > 25% | The near-identical chemical nature of the deuterated IS ensures it tracks the analyte's response variability due to matrix effects much more closely.[15] |
Table 1: Comparison of performance metrics between deuterated and analog internal standards.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards.
Sample Preparation: Protein Precipitation for a Drug in Human Plasma
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[1]
-
Sample Aliquoting: To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.
-
Mixing: Briefly vortex the mixture to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability) to precipitate the plasma proteins.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a general protocol for the quantification of a small molecule and its deuterated internal standard. Specific parameters will need to be optimized for the particular analyte.
-
Instrumentation:
-
UHPLC or HPLC System
-
Triple Quadrupole Mass Spectrometer
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing individual standard solutions.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
-
Workflow for quantitative analysis using a deuterated internal standard.
Logical Relationships and Considerations
The effective use of deuterated internal standards requires a logical approach to method development and a clear understanding of potential challenges.
Mitigating Matrix Effects
The primary role of a deuterated internal standard is to compensate for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.
Compensation for matrix effects by a deuterated internal standard.
The Isotope Effect
While deuterated standards are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect."[1] This can be particularly noticeable in reversed-phase liquid chromatography, where the deuterated compound may elute slightly earlier. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[4] Therefore, co-elution should be verified during method development.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and defensibility of their analytical data, a cornerstone of successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
The Gold Standard in Precision: A Technical Guide to 2-Hydroxy Desipramine-d6 for Therapeutic Drug Monitoring
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring (TDM) for tricyclic antidepressants, achieving the highest levels of accuracy and precision is paramount for patient safety and optimal therapeutic outcomes. This technical guide delves into the core of high-fidelity bioanalysis, focusing on the application of 2-Hydroxy Desipramine-d6 as a deuterated internal standard in the quantitative analysis of Desipramine (B1205290) and its active metabolite, 2-Hydroxydesipramine (B23142).
Desipramine, a secondary amine tricyclic antidepressant, is the active metabolite of imipramine (B1671792) and is primarily used in the management of depression.[1] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating careful monitoring to maintain levels within the therapeutic window and avoid toxicity.[2] The metabolism of Desipramine is extensive, with the major pathway being hydroxylation via the cytochrome P450 enzyme CYP2D6 to form 2-Hydroxydesipramine, an active metabolite that also contributes to the overall therapeutic and potential toxic effects.[1][3] Given the significant inter-individual variability in drug metabolism, often due to genetic polymorphisms in CYP2D6, TDM is a critical tool for personalized dosing.[2]
The use of stable isotope-labeled internal standards, particularly deuterated analogs like this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[4] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[4][5] This guide provides a comprehensive overview of the application of this compound in TDM, complete with detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and analytical workflows.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of Desipramine and its metabolite using analytical methods that employ internal standards.
Table 1: Pharmacokinetic Parameters of Desipramine and 2-Hydroxydesipramine
| Parameter | Desipramine | 2-Hydroxydesipramine | Reference |
| Half-life (t½) | 17 hours (range: 14-60) | 22 hours | [2] |
| Volume of Distribution (Vd) | 33-42 L/kg | - | [2] |
| Clearance (Cl) | 1.4-1.8 L/h/kg | - | [2] |
| Protein Binding | 90% | - | [2] |
| Bioavailability (F) | 0.33-0.5 | - | [2] |
| Time to Peak Plasma Concentration | 4-6 hours | - | [1] |
| Metabolite to Parent Drug Ratio (AUC) | 51% to 94% | - | [6] |
Table 2: LC-MS/MS Method Parameters for the Simultaneous Determination of Desipramine and 2-Hydroxydesipramine
| Parameter | Value | Reference |
| Mass Spectrometer | API 4000 | [7] |
| Ion Source | Electrospray Ionization (ESI) | [7] |
| Ion Mode | Positive | [7] |
| Ions Monitored (m/z) | Desipramine: 267.3 → 72.2 | [7] |
| 2-Hydroxydesipramine: 283.3 → 72.2 | [7] | |
| d4-Desipramine (ISTD): 271.3 → 72.2 | [7] | |
| HPLC Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm | [7] |
| Mobile Phase | 80:20 Acetonitrile (B52724):10 mM Ammonium Formate, pH 2.5 with Formic Acid | [7] |
| Run Time | 2.5 minutes | [7] |
| Retention Time | Desipramine: 0.9 minutes | [7] |
| 2-Hydroxydesipramine: 1.0 minutes | [7] |
Table 3: HPLC-UV Method Validation for Desipramine and 2-Hydroxydesipramine
| Parameter | Desipramine | 2-Hydroxydesipramine | Reference |
| Linearity Range | 1 to 100 µg/L | 1 to 100 µg/L | [8] |
| Correlation Coefficient (r) | 1.000 | 1.000 | [8] |
| Between-run CV (20 µg/L) | 3.9% | 3.4% | [8] |
| Between-run CV (60 µg/L) | 3.6% | 3.8% | [8] |
Experimental Protocols
This section provides detailed methodologies for the analysis of Desipramine and 2-Hydroxydesipramine in biological matrices, incorporating the use of a deuterated internal standard.
Protocol 1: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
This protocol is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[4]
Materials:
-
Plasma sample
-
This compound internal standard stock solution
-
Cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to the plasma sample.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction for LC-MS/MS Analysis
This protocol utilizes liquid-liquid extraction for a cleaner sample extract, which can be beneficial for reducing matrix effects.[7]
Materials:
-
Human plasma (EDTA) sample
-
Internal standard (ISTD) solution (e.g., d4-Desipramine)
-
Basic buffer
-
Methyl tert-butyl ether (MTBE)
-
Automated liquid handler (optional)
-
96-well polypropylene (B1209903) plate
-
Centrifuge
-
Sample evaporator
-
Reconstitution solution (e.g., 90% ACN)
Procedure:
-
Aliquot 50.0 µL of the human plasma sample into a clean tube or well of a 96-well plate.
-
Add 25.0 µL of the internal standard solution.
-
Add a basic buffer to all samples and mix.
-
Perform liquid-liquid extraction by adding MTBE. Mix thoroughly.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a clean 96-well polypropylene plate.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the reconstitution solution (e.g., 90% ACN).
-
The samples are now ready for injection into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the metabolic pathway of Desipramine and a typical experimental workflow for therapeutic drug monitoring.
Figure 1. Metabolic pathway of Imipramine to Desipramine and its subsequent metabolism.
Figure 2. General experimental workflow for therapeutic drug monitoring.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. celerion.com [celerion.com]
- 8. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolism of Desipramine to its 2-Hydroxy Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of the tricyclic antidepressant desipramine (B1205290), with a specific focus on its major active metabolite, 2-hydroxydesipramine (B23142). This document details the metabolic pathways, pharmacokinetic profiles, and pharmacological activities of both compounds. Furthermore, it provides detailed experimental protocols for their quantification and in vitro metabolism studies, supplemented with visualizations of key biological pathways and experimental workflows.
Introduction
Desipramine, a secondary amine tricyclic antidepressant (TCA), is the active metabolite of imipramine.[1][2] It primarily functions as a selective and potent inhibitor of the norepinephrine (B1679862) transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] The metabolism of desipramine is a critical factor in its therapeutic efficacy and safety profile, with the formation of the active metabolite, 2-hydroxydesipramine, playing a significant role. This guide delves into the core aspects of desipramine metabolism, providing researchers and drug development professionals with essential data and methodologies for their work.
Desipramine Metabolism and the Role of CYP2D6
The primary metabolic pathway for desipramine is 2-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][3][4] The product of this reaction, 2-hydroxydesipramine, is itself pharmacologically active.[5][6] The CYP1A2 enzyme also contributes to a lesser extent to desipramine metabolism.[1]
The genetic polymorphism of the CYP2D6 gene is a major source of interindividual variability in desipramine plasma concentrations.[7] Individuals can be classified into different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. Poor metabolizers exhibit significantly higher plasma concentrations of desipramine at standard doses, which can increase the risk of adverse effects, while ultrarapid metabolizers may have lower plasma levels, potentially leading to a lack of therapeutic efficacy.[7]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profiles of desipramine and its 2-hydroxy metabolite are summarized in the table below. These parameters can be significantly influenced by the individual's CYP2D6 genotype.
| Parameter | Desipramine | 2-Hydroxydesipramine | Reference(s) |
| Peak Plasma Concentration (Cmax) | Dose-dependent; 140.2 ± 140.0 ng/mL (at 169.1 mg/day) | 56.5 ± 29.4 ng/mL (at 169.1 mg/day) | [8] |
| Time to Peak (Tmax) | 4 - 6 hours | Appears early in plasma | [1][5] |
| Area Under the Curve (AUC) | Varies significantly with CYP2D6 phenotype | 51% to 94% of desipramine AUC | [5] |
| Elimination Half-life (t½) | 12 - 30 hours | Longer than desipramine | [2] |
| Protein Binding | ~91% | - | [2] |
| Bioavailability | 60 - 70% | - | [2] |
| Therapeutic Plasma Concentration | 60 - 150 µg/L | Suggested to be similar to desipramine | [7] |
Pharmacological Activity
Desipramine is a potent inhibitor of the norepinephrine transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT). Its active metabolite, 2-hydroxydesipramine, also contributes to the overall pharmacological effect.
| Compound | Target | Parameter | Value | Reference(s) |
| Desipramine | NET | Ki | 4 nM | |
| SERT | Ki | 61 nM | ||
| DAT | Ki | 78720 nM | ||
| NET | IC50 | 4.2 nM | [9] | |
| SERT | IC50 | 64 nM | [9] | |
| DAT | IC50 | 82,000 nM | [9] | |
| 2-Hydroxydesipramine | - | - | Possesses antidepressant activity | [5][6] |
Experimental Protocols
Quantification of Desipramine and 2-Hydroxydesipramine in Human Plasma by HPLC-UV
This protocol is adapted from a validated method for the simultaneous determination of desipramine and 2-hydroxydesipramine in plasma.
4.1.1. Materials and Reagents
-
Desipramine hydrochloride standard
-
2-Hydroxydesipramine standard
-
Internal Standard (e.g., Nortriptyline)
-
Human plasma (EDTA)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Sodium hydroxide (B78521) solution (1 M)
-
Hexane (HPLC grade)
-
Isoamyl alcohol
-
Hydrochloric acid (0.1 M)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
4.1.2. Sample Preparation
-
To 1 mL of plasma in a glass tube, add 100 µL of the internal standard solution.
-
Add 200 µL of 1 M sodium hydroxide and vortex for 30 seconds.
-
Add 5 mL of a hexane:isoamyl alcohol (99:1, v/v) mixture.
-
Vortex for 2 minutes and then centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Add 150 µL of 0.1 M hydrochloric acid to the organic extract.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
-
Aspirate and discard the organic layer.
-
Inject 100 µL of the aqueous layer into the HPLC system.
4.1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and potassium phosphate buffer (e.g., 35:65, v/v), pH adjusted to 7.0.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 215 nm.
In Vitro Metabolism of Desipramine using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of desipramine in vitro.
4.2.1. Materials and Reagents
-
Desipramine
-
Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
4.2.2. Incubation Procedure
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding desipramine (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining desipramine and the formation of 2-hydroxydesipramine.[10]
Visualizations
Desipramine Metabolism Pathway
Caption: Metabolic pathway of desipramine to 2-hydroxydesipramine.
Norepinephrine Reuptake Inhibition and Downstream Signaling
Caption: Norepinephrine reuptake inhibition and downstream signaling.
Experimental Workflow for In Vitro Metabolism Assay
Caption: Workflow for in vitro desipramine metabolism assay.
Conclusion
The metabolism of desipramine to its active 2-hydroxy metabolite is a crucial determinant of its clinical pharmacology. The significant influence of CYP2D6 genetic polymorphism on this pathway underscores the importance of personalized medicine approaches in antidepressant therapy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the complex pharmacology of desipramine and to develop safer and more effective antidepressant medications. The provided visualizations aim to facilitate a clearer understanding of the underlying biological processes and experimental procedures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 8. 2-Hydroxydesipramine and desipramine plasma levels and electrocardiographic effects in depressed younger adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Difference in desipramine metabolic profile between wild-type and CYP2D6-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling in Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of modern drug development. A thorough characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is critical for assessing its safety and efficacy. Isotopic labeling, the practice of incorporating heavier, non-radioactive (stable) or radioactive isotopes into a drug molecule, has become an indispensable tool in these investigations. This technique allows researchers to trace the journey of a drug and its metabolites through a biological system with high precision and sensitivity.[1] This technical guide provides an in-depth overview of the principles, applications, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies.
Core Principles of Isotopic Labeling
Isotopic labeling involves the strategic replacement of one or more atoms in a drug molecule with their corresponding isotopes. These labeled molecules are chemically identical to their unlabeled counterparts and, in most cases, exhibit the same biological behavior.[1] However, their distinct mass or radioactive properties enable them to be detected and quantified using specialized analytical techniques.[1]
There are two primary types of isotopes used in drug metabolism studies:
-
Stable Isotopes: These are non-radioactive isotopes that possess extra neutrons, making them heavier than their more common elemental forms. Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[1] They are considered safe for use in human studies and are primarily detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
-
Radioisotopes: These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected with high sensitivity. The most frequently used radioisotopes in drug metabolism are carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H).[1] Techniques like liquid scintillation counting (LSC) and accelerator mass spectrometry (AMS) are used for their detection.[1]
A critical consideration in designing an isotopically labeled drug is the position of the label. It must be placed in a metabolically stable part of the molecule to prevent its premature loss during metabolic processes, which would render the tracer ineffective.[1]
Applications of Isotopic Labeling in Drug Metabolism
Isotopic labeling is a versatile technique employed in a wide array of studies throughout the drug development pipeline.
-
Mass Balance Studies: Often considered the gold standard for determining the routes and rates of excretion of a drug and its metabolites, these studies typically utilize ¹⁴C-labeled compounds.[1]
-
Metabolite Profiling and Identification: Isotopic labels provide a unique signature that allows for the unambiguous detection of a drug and its metabolites against the complex background of biological matrices like plasma, urine, and feces.[1]
-
Pharmacokinetic (PK) Studies: Labeled compounds are instrumental in determining key PK parameters such as bioavailability, clearance, and volume of distribution.[1]
-
In Vitro Metabolism Studies: Stable isotope-labeled compounds are used in in vitro systems, such as human liver microsomes, to elucidate metabolic pathways and identify the enzymes responsible for a drug's metabolism.[1]
-
Quantitative Analysis using Isotope Dilution: Stable isotope-labeled versions of a drug or its metabolites serve as ideal internal standards for highly accurate and precise quantification by mass spectrometry, a technique known as isotope dilution mass spectrometry.[1]
Data Presentation: Quantitative Data Summary
The quantitative data generated from isotopic labeling studies are crucial for regulatory submissions and for making informed decisions in the drug development process. The following tables provide illustrative examples of the types of data obtained.
Table 1: Example of Pharmacokinetic Parameters from a Human ADME Study with a ¹⁴C-Labeled Drug
| Parameter | Subject 1 | Subject 2 | Subject 3 | Subject 4 | Mean ± SD |
| Total Radioactivity | |||||
| Cmax (ng-eq/mL) | 250.3 | 265.1 | 248.9 | 255.7 | 255.0 ± 6.9 |
| Tmax (hr) | 2.0 | 1.5 | 2.0 | 1.8 | 1.8 ± 0.2 |
| AUC₀₋inf (ng-eqhr/mL) | 4567 | 4823 | 4501 | 4689 | 4645 ± 139 |
| Parent Drug | |||||
| Cmax (ng/mL) | 150.8 | 162.4 | 148.2 | 155.9 | 154.3 ± 6.0 |
| Tmax (hr) | 2.0 | 1.5 | 2.0 | 1.8 | 1.8 ± 0.2 |
| AUC₀₋inf (nghr/mL) | 2578 | 2855 | 2510 | 2698 | 2660 ± 153 |
| Mass Balance | |||||
| % Dose Excreted in Urine | 85.2 | 88.1 | 84.5 | 86.3 | 86.0 ± 1.5 |
| % Dose Excreted in Feces | 12.5 | 10.8 | 13.1 | 11.9 | 12.1 ± 1.0 |
| Total Recovery (%) | 97.7 | 98.9 | 97.6 | 98.2 | 98.1 ± 0.6 |
Disclaimer: This table is for illustrative purposes only and does not represent data from a specific study.
Table 2: Example of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | T½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Warfarin (Positive Control) | 25.3 | 27.4 |
| Test Compound A | 45.8 | 15.1 |
| Test Compound B | 12.1 | 57.3 |
| Test Compound C | > 60 | < 11.6 |
Disclaimer: This table is for illustrative purposes only and does not represent data from a specific study.
Table 3: Example of Cross-Species Comparison of In Vitro Metabolic Stability
| Compound | Human CLint (µL/min/mg) | Rat CLint (µL/min/mg) | Dog CLint (µL/min/mg) | Monkey CLint (µL/min/mg) |
| Verapamil (High Clearance) | 150 | 210 | 180 | 165 |
| Test Compound D | 85 | 120 | 95 | 70 |
| Test Compound E | 15 | 5 | 25 | 10 |
Disclaimer: This table is for illustrative purposes only and does not represent data from a specific study.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful execution of drug metabolism studies using isotopic labeling.
Protocol 1: Human Mass Balance Study with a ¹⁴C-Labeled Drug
This protocol is based on a typical design for a human ADME study.[2]
-
Investigational Product Preparation:
-
Synthesize the drug with a ¹⁴C label at a metabolically stable position.
-
Prepare the final drug product for oral administration, ensuring the total radioactivity per dose is within safe limits (e.g., 100 µCi).
-
Determine the specific activity, chemical purity, and radiochemical purity of the drug substance.
-
-
Subject Enrollment and Dosing:
-
Enroll a small cohort of healthy volunteers (typically 6-8 individuals).
-
Administer a single oral dose of the ¹⁴C-labeled drug.
-
-
Sample Collection:
-
Blood/Plasma: Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) to characterize the pharmacokinetic profile of the parent drug and total radioactivity.
-
Urine and Feces: Collect all urine and feces for a specified period (e.g., 7-10 days, or until radioactivity is below a certain threshold) to determine the routes and extent of excretion.
-
-
Sample Analysis:
-
Total Radioactivity Measurement: Determine the total radioactivity in all collected samples (plasma, urine, feces homogenates) using liquid scintillation counting.
-
Metabolite Profiling and Identification: Pool samples from each matrix and subject. Profile the radioactive components using liquid chromatography with radiometric detection (e.g., LC-RAM). Identify the structure of metabolites using high-resolution mass spectrometry (HRMS) and NMR.
-
Quantitative Analysis of Parent Drug and Metabolites: Quantify the concentrations of the parent drug and major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for the parent drug and total radioactivity.
-
Determine the mass balance by calculating the cumulative percentage of the radioactive dose recovered in urine and feces.
-
Characterize the metabolic pathways of the drug.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a compound.[3][4][5]
-
Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control (e.g., a compound with known metabolic stability)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Incubation Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLM and the test compound or positive control in phosphate buffer at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression of the initial linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Mandatory Visualizations
Metabolic Pathway of Metoprolol
Metoprolol is a beta-blocker that is extensively metabolized in the liver, primarily by the CYP2D6 enzyme.[1][6][7] The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation.[6]
Experimental Workflow for Metabolite Identification using Isotopic Labeling and LC-MS
This workflow illustrates the general process of identifying drug metabolites using a stable isotope-labeled drug and high-resolution mass spectrometry.
Logical Relationship: From Isotopic Labeling Strategy to Data Interpretation
This diagram outlines the logical connections between the key stages of an isotopic labeling study in drug metabolism.
References
- 1. droracle.ai [droracle.ai]
- 2. LC-MS Data Processing with MAVEN: A Metabolomic Analysis and Visualization Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. nuvisan.com [nuvisan.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Certificate of Analysis for 2-Hydroxy Desipramine-d6
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the quality control and characterization of 2-Hydroxy Desipramine-d6, a deuterated internal standard essential for accurate bioanalytical and pharmacokinetic studies.
Introduction
This compound is the deuterium-labeled analog of 2-Hydroxy Desipramine, a primary metabolite of the tricyclic antidepressant Desipramine.[][2][3][4] As a stable isotope-labeled internal standard, it is a critical tool in quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[5][6][7] Its near-identical physicochemical properties to the endogenous analyte allow for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of 2-Hydroxy Desipramine in biological matrices.[8]
This guide outlines the typical data and experimental protocols found in a Certificate of Analysis (CoA) for this compound, ensuring its suitability for regulated research and development environments.
Quantitative Data Summary
The quality of a deuterated internal standard is defined by its identity, purity, and isotopic enrichment. The following tables summarize the typical specifications for this compound.
Table 1: General Properties
| Parameter | Specification |
| Chemical Name | 5-(3-(methylamino)propyl-1,1,2,2,3,3-d6)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol |
| Molecular Formula | C₁₈H₁₆D₆N₂O |
| Molecular Weight | 288.42 g/mol |
| CAS Number | 1977-15-7 (non-labeled) |
| Appearance | White to off-white solid |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Chemical Purity | HPLC-UV | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |
| Residual Solvents | GC-HS | As per USP <467> |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of the quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
Procedure:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run a gradient elution from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 254 nm.
-
Calculate the area percent of the main peak to determine the chemical purity.
Isotopic Purity Assessment by Mass Spectrometry
Objective: To determine the isotopic enrichment of deuterium (B1214612) in the compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode.
-
Determine the relative intensities of the ion corresponding to the fully deuterated compound (d6) and the ions corresponding to lower deuteration levels (d0-d5).
-
Calculate the isotopic purity as the percentage of the d6 isotopologue relative to the sum of all isotopologues.[9]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the position of deuterium labeling.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6). The absence or significant reduction of proton signals at the labeled positions confirms deuteration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms should be consistent with the proposed structure.
-
²H NMR: For highly deuterated compounds, a deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming the labeling sites.[10][11]
Mandatory Visualizations
Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control testing of this compound.
Caption: Quality control workflow for this compound.
LC-MS/MS Bioanalytical Workflow
This diagram outlines the typical use of this compound as an internal standard in a bioanalytical method.
References
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Hydroxy Desipramine using 2-Hydroxy Desipramine-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxy Desipramine in biological matrices. The use of a stable isotope-labeled internal standard, 2-Hydroxy Desipramine-d6, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1][2] The protocol outlines a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions.
Introduction
Desipramine is a tricyclic antidepressant that is metabolized in the liver to active metabolites, including 2-Hydroxy Desipramine.[3] Monitoring the levels of both the parent drug and its metabolites is crucial for therapeutic efficacy and to minimize toxicity.[4] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5] The incorporation of a deuterated internal standard, such as this compound, is critical for correcting variations in sample processing and instrument response, thereby improving the reliability of the results.[1][2] This document provides a detailed protocol for the development and application of an LC-MS/MS method for 2-Hydroxy Desipramine.
Experimental Protocols
Materials and Reagents
-
2-Hydroxy Desipramine analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 3.0 mm, 5 µm or similar) is commonly used.[4][6]
Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 2-Hydroxy Desipramine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 2-Hydroxy Desipramine stock solution with 50:50 acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
Sample Extraction Protocol (Liquid-Liquid Extraction)
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound) to all tubes except for the blank.
-
Add a basic buffer to all samples and vortex briefly.[6]
-
Perform liquid-liquid extraction by adding 500 µL of MTBE.[6]
-
Vortex for 1 minute, followed by centrifugation for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[6]
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Value |
| Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[6] |
| Mobile Phase | 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid[6] |
| Flow Rate | 0.7 mL/min |
| Column Temp | 50°C[7] |
| Injection Volume | 10 µL |
| Run Time | Approximately 2.5 minutes[6] |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | API 4000 or similar[6] |
| Ion Source | Electrospray Ionization (ESI)[6] |
| Ion Mode | Positive[6] |
| Gas Temperature | 350°C[7] |
| Nebulizer Pressure | 50 psi[7] |
Data Presentation
Table 1: Optimized MS/MS Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Hydroxy Desipramine | 283.3 | 72.2[6] |
| This compound (IS) | 289.3 | 78.2 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 2-Hydroxy Desipramine.
Caption: Logical flow for LC-MS/MS method development.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of 2-Hydroxy Desipramine in biological samples. The use of the deuterated internal standard, this compound, ensures the accuracy and precision required for demanding research and clinical applications. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medmedchem.com [medmedchem.com]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
Application Notes and Protocols for the Use of 2-Hydroxy Desipramine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Hydroxy Desipramine-d6 as an internal standard in the quantitative analysis of desipramine (B1205290) and its primary metabolite, 2-hydroxydesipramine (B23142), in biological matrices. The protocols detailed below are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique widely employed in therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Desipramine is a tricyclic antidepressant that functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) in the synaptic cleft.[1][2][3] Its therapeutic efficacy is dependent on maintaining plasma concentrations within a narrow therapeutic window. Therefore, accurate and precise quantification of desipramine and its active metabolite, 2-hydroxydesipramine, is crucial for optimizing patient dosage, ensuring efficacy, and minimizing toxicity.[4]
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound, a deuterated analog of 2-hydroxydesipramine, is an ideal internal standard for the bioanalysis of desipramine and its hydroxylated metabolite. Its chemical and physical properties are nearly identical to the analytes of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization efficiency effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and reliable quantification.
Experimental Protocols
The following protocols outline a typical workflow for the quantification of desipramine and 2-hydroxydesipramine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Desipramine hydrochloride (Reference Standard)
-
2-Hydroxydesipramine (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Basic buffer (e.g., sodium borate (B1201080) buffer, pH 9)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desipramine, 2-hydroxydesipramine, and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the desipramine and 2-hydroxydesipramine stock solutions with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Alkalinization: Add 100 µL of a basic buffer (e.g., sodium borate buffer, pH 9) to each tube and vortex briefly.
-
Extraction: Add 1 mL of MTBE to each tube. Cap and vortex for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Desipramine | 267.2 > 72.1 |
| 2-Hydroxydesipramine | 283.2 > 72.1 |
| This compound | 289.2 > 78.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each transition |
Data Presentation: Method Performance Characteristics
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of desipramine and 2-hydroxydesipramine using this compound as an internal standard. The data presented is a synthesis of typical values reported in the literature.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Desipramine | 0.5 - 500 | > 0.995 |
| 2-Hydroxydesipramine | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Desipramine | Low (1.5) | < 10 | < 10 | ± 15 |
| Medium (75) | < 10 | < 10 | ± 15 | |
| High (400) | < 10 | < 10 | ± 15 | |
| 2-Hydroxydesipramine | Low (1.5) | < 10 | < 10 | ± 15 |
| Medium (75) | < 10 | < 10 | ± 15 | |
| High (400) | < 10 | < 10 | ± 15 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Desipramine | > 85 |
| 2-Hydroxydesipramine | > 85 |
| This compound | > 85 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of desipramine.
Signaling Pathway: Mechanism of Action of Desipramine
Caption: Mechanism of action of desipramine at the neuronal synapse.
References
Application Note: Quantitative Analysis of Desipramine in Human Plasma using 2-Hydroxy Desipramine-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desipramine (B1205290) in human plasma. The method utilizes 2-Hydroxy Desipramine-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable measurement of desipramine concentrations.
Introduction
Desipramine is a tricyclic antidepressant primarily used in the management of major depressive disorder.[1][2] It functions by inhibiting the reuptake of norepinephrine (B1679862) and to a lesser extent, serotonin, in the synaptic cleft.[1][3] The therapeutic window for desipramine is narrow, and monitoring its plasma concentration is crucial to optimize efficacy and minimize toxicity.[4] Desipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 2-hydroxydesipramine.[3][5][6]
Quantitative bioanalysis of desipramine requires a highly selective and sensitive method. LC-MS/MS has become the gold standard for such applications due to its superior specificity and sensitivity.[7] The use of a stable isotope-labeled (SIL) internal standard is critical for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[8][9][10][11] this compound is an ideal SIL internal standard for the quantification of desipramine as its chemical and physical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte throughout the analytical process.[12]
This application note provides a detailed protocol for the quantitative determination of desipramine in human plasma using this compound as an internal standard with LC-MS/MS detection.
Experimental
Materials and Reagents
-
Desipramine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Water (LC-MS Grade)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Standard and Internal Standard Preparation
-
Desipramine Stock Solution (1 mg/mL): Accurately weigh and dissolve desipramine hydrochloride in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the desipramine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 2.0 | 80 |
| 2.1 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Desipramine | 267.2 |
| This compound (IS) | 289.2 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of desipramine in human plasma.
Table 3: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Desipramine | 1 - 500 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Data presented are representative and may vary between laboratories and instrument platforms.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of desipramine.
Caption: Simplified metabolic pathway of desipramine.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of desipramine in human plasma using this compound as an internal standard. The method exhibits excellent linearity, precision, and accuracy over a clinically relevant concentration range. The use of a stable isotope-labeled internal standard ensures high-quality data suitable for various research applications, including therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 2. A Review on Developed Analytical Methods for the Determination of Desipramine [medmedchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medmedchem.com [medmedchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. benchchem.com [benchchem.com]
- 12. veeprho.com [veeprho.com]
Application Notes and Protocols for the Analysis of 2-Hydroxy Desipramine-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Hydroxy Desipramine-d6. This deuterated internal standard is crucial for the accurate quantification of the active metabolite of desipramine (B1205290), a tricyclic antidepressant. The following sections offer comprehensive methodologies for sample extraction from biological matrices, along with quantitative data and visual workflows to guide researchers in their analytical studies.
Introduction
Desipramine is a tricyclic antidepressant primarily used in the management of major depressive disorder. Its major active metabolite, 2-Hydroxydesipramine (B23142), is pharmacologically active, and its concentration in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies.[1][2] this compound is a stable isotope-labeled analog of 2-Hydroxydesipramine, commonly utilized as an internal standard in analytical research to ensure accuracy and precision in quantification by mass spectrometry.[3] This document outlines detailed protocols for the extraction of 2-Hydroxydesipramine from human plasma and urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of desipramine and its metabolites. These data are compiled from multiple validated methods and are presented for comparative purposes.
Table 1: LC-MS/MS Method Parameters for Desipramine and 2-Hydroxydesipramine Analysis in Human Plasma
| Parameter | Desipramine | 2-Hydroxydesipramine | Internal Standard | Reference |
| Linearity Range | 5.0 - 1,000.0 ng/mL | 5.0 - 250.0 ng/mL | Imipramine-d3 | [4] |
| Intra-day Precision (%RSD) | 2.2 - 3.6% | 1.7 - 4.2% | - | [4] |
| Inter-day Precision (%RSD) | 2.6 - 5.0% | 2.0 - 8.4% | - | [4] |
| Accuracy | 93.6 - 106.6% | 94.1 - 106.4% | - | [4] |
| Recovery | 96.0 - 97.6% | 87.0 - 99.5% | - | [4] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 5.0 ng/mL | - | [4] |
Table 2: HPLC-UV Method Parameters for Desipramine and 2-Hydroxydesipramine Analysis in Serum
| Parameter | Desipramine | 2-Hydroxydesipramine | Internal Standard | Reference |
| Linearity Range | 1 - 100 µg/L | 1 - 100 µg/L | Amitriptyline | [5] |
| Between-run Precision (%CV) | 3.6 - 3.9% | 3.4 - 3.8% | - | [5] |
| Lower Limit of Detection | 1 µg/L | 1 µg/L | - | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction of 2-Hydroxydesipramine from human plasma and urine using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of desipramine and 2-hydroxydesipramine in human plasma.[3]
Materials:
-
Human plasma (EDTA)
-
This compound internal standard (ISTD) working solution
-
Basic buffer (e.g., 0.1 M Sodium Carbonate)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN), 90% in water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
96-well polypropylene (B1209903) plate
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50.0 µL of human plasma sample.
-
Internal Standard Spiking: Add 25.0 µL of the this compound internal standard working solution to each plasma sample.
-
Alkalinization: Add 50 µL of basic buffer to each tube and vortex briefly to mix.
-
Liquid-Liquid Extraction:
-
Add 1.0 mL of MTBE to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean 96-well polypropylene plate.
-
Evaporation: Evaporate the samples to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90% acetonitrile.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Human Urine
This protocol provides a general procedure for the extraction of tricyclic antidepressants and their metabolites from urine using a mixed-mode cation exchange SPE sorbent.
Materials:
-
Human urine
-
This compound internal standard (ISTD) working solution
-
4% Phosphoric acid (H3PO4)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
10 mM Ammonium (B1175870) acetate, pH 6
-
Elution solvent: 60:40 ACN/MeOH containing 2% formic acid
-
Mixed-mode weak cation exchange SPE cartridges or 96-well plate
-
SPE manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of urine sample, add 200 µL of 4% H3PO4.
-
Add an appropriate volume of the this compound internal standard working solution.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 10 mM ammonium acetate, pH 6.
-
Wash the cartridge with 1 mL of Methanol.
-
-
Elution: Elute the analytes with two 250 µL aliquots of the elution solvent into a clean collection tube.
-
Evaporation (Optional): If concentration is needed, evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: The samples are now ready for injection.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway of Desipramine
Desipramine primarily acts by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.
Caption: Mechanism of action of Desipramine.
References
- 1. ClinPGx [clinpgx.org]
- 2. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celerion.com [celerion.com]
- 4. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Hydroxy Desipramine in Human Plasma using 2-Hydroxy Desipramine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desipramine (B1205290) is a tricyclic antidepressant and an active metabolite of imipramine (B1671792), primarily used in the management of depression.[1][2] Its metabolism in the liver is extensive, mainly through hydroxylation and demethylation, with 2-hydroxy desipramine being a major pharmacologically active metabolite.[3][4] Monitoring the plasma concentrations of both desipramine and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring clinical efficacy while minimizing toxicity.[1][2]
This application note details a robust and sensitive method for the quantification of 2-hydroxy desipramine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 2-Hydroxy Desipramine-d6, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision in quantification.[5][6] Deuterated internal standards are ideal for mass spectrometry-based assays as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass, compensating for variability during sample preparation and analysis.[5][6][7]
Principle
This method involves the isolation of 2-hydroxy desipramine and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Metabolic Pathway of Desipramine
Desipramine undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme system (specifically CYP2D6), to form its hydroxylated metabolites.[4] The principal pathway involves the hydroxylation at the 2-position of the dibenzazepine (B1670418) ring to form 2-hydroxy desipramine.
Metabolism of Desipramine to 2-Hydroxy Desipramine.
Experimental Protocol
Materials and Reagents
-
2-Hydroxy Desipramine reference standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8][9]
Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)[10]
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-hydroxy desipramine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 2-hydroxy desipramine stock solution with 50:50 methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the IS working solution and 200 µL of 2% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 2-Hydroxy Desipramine: 283.3 → 72.2 m/z This compound: 289.3 → 78.2 m/z (illustrative, exact mass may vary)[10] |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for the quantification of tricyclic antidepressant metabolites in plasma.
| Parameter | Typical Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Workflow for the analysis of 2-Hydroxy Desipramine.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of 2-hydroxy desipramine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical and pharmaceutical research applications. The detailed protocol for solid-phase extraction and LC-MS/MS analysis can be readily implemented in a bioanalytical laboratory setting.
References
- 1. A Review on Developed Analytical Methods for the Determination of Desipramine [medmedchem.com]
- 2. medmedchem.com [medmedchem.com]
- 3. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. celerion.com [celerion.com]
Application Notes and Protocols for the Bioanalysis of 2-Hydroxy Desipramine using 2-Hydroxy Desipramine-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desipramine (B1205290), a tricyclic antidepressant, is metabolized in the body to active metabolites, including 2-hydroxydesipramine (B23142).[1][2] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[3] The use of stable isotope-labeled internal standards, such as 2-Hydroxy Desipramine-d6, significantly improves the accuracy and precision of bioanalytical methods by compensating for variability in sample preparation and instrument response.[3][4] This document provides detailed protocols for the use of this compound as an internal standard for the quantification of 2-hydroxydesipramine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This compound is a deuterium-labeled analog of 2-hydroxydesipramine.[3][5] Being chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[4] However, due to the mass difference from the deuterium (B1214612) labeling, it can be distinguished by the mass spectrometer. This allows for the analyte concentration to be determined by comparing the analyte's response to the known concentration of the internal standard, thereby correcting for any sample loss during preparation or fluctuations in instrument performance.[4]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of desipramine and its metabolites from plasma.[1][6]
Materials:
-
Human plasma (EDTA) samples
-
This compound internal standard (ISTD) working solution
-
Basic buffer (e.g., pH 9)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
96-well polypropylene (B1209903) plates
-
Automated liquid handler (optional)
-
Centrifuge
-
Sample evaporator
Procedure:
-
To 0.0500 mL of human plasma sample in a 96-well plate, add 0.0250 mL of the this compound internal standard working solution.
-
Add a basic buffer to all samples and mix thoroughly.[6]
-
Perform liquid-liquid extraction by adding MTBE. Mix vigorously.[6]
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a clean 96-well polypropylene plate.[6]
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase, for example, 90% ACN.[6]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of desipramine and its metabolites. These should be optimized for the specific instrumentation used.
High-Performance Liquid Chromatography (HPLC): [6]
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[6]
-
Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate (pH 2.5 with Formic Acid)[6]
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
Run Time: Approximately 2.5 minutes[6]
Mass Spectrometry (MS/MS): [6]
-
Mass Spectrometer: API 4000 or equivalent[6]
-
Ion Source: Electrospray Ionization (ESI)[6]
-
Ion Mode: Positive[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The exact m/z transitions for this compound should be determined by direct infusion of the standard. The parent ion will be approximately 6 mass units higher than the unlabeled analyte.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Hydroxydesipramine | 283.3 | 72.2 |
| This compound (ISTD) | ~289.3 | ~72.2 or other stable fragment |
| Desipramine (optional) | 267.3 | 72.2 |
| d4-Desipramine (optional ISTD) | 271.3 | 72.2 |
Data Presentation
Quantitative Method Performance
The following tables summarize typical performance characteristics of bioanalytical methods for desipramine and 2-hydroxydesipramine.
Table 1: Linearity and Precision [7]
| Analyte | Concentration Range (µg/L) | Correlation Coefficient (r) | Between-run CV (%) at 20 µg/L | Between-run CV (%) at 60 µg/L |
| Desipramine | 1 - 100 | 1.000 | 3.9 | 3.6 |
| 2-Hydroxydesipramine | 1 - 100 | 1.000 | 3.4 | 3.8 |
Table 2: Accuracy and Precision of Quality Control Samples [6]
| Analyte | QC Level | Inter-batch Precision (% CV) | Inter-batch Accuracy (% Bias) |
| Desipramine | LLOQ | 8.1 | -7.0 |
| Low | 3.7 | -4.7 | |
| Medium | 2.1 | 1.3 | |
| High | 2.6 | -2.7 | |
| 2-Hydroxydesipramine | LLOQ | 7.5 | -6.0 |
| Low | 4.2 | -3.3 | |
| Medium | 2.5 | 0.7 | |
| High | 3.1 | -1.8 |
Visualizations
Bioanalytical Workflow
The following diagram illustrates the overall workflow for the bioanalysis of 2-hydroxydesipramine using this compound as an internal standard.
Caption: Bioanalytical workflow from sample preparation to final quantification.
Desipramine Metabolism Pathway
This diagram shows the metabolic conversion of Desipramine to 2-Hydroxydesipramine.
References
- 1. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medmedchem.com [medmedchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. veeprho.com [veeprho.com]
- 6. celerion.com [celerion.com]
- 7. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Hydroxy Desipramine-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Hydroxy Desipramine-d6, a deuterated internal standard for its active metabolite counterpart, 2-Hydroxy Desipramine. The following protocols are intended to serve as a comprehensive guide for researchers in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Mass Spectrometry Settings
The accurate quantification of 2-Hydroxy Desipramine using a deuterated internal standard like this compound relies on precise mass spectrometry parameters. The following settings are recommended for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in the positive ion mode.
Predicted MRM Transition for this compound:
The monoisotopic mass of this compound (C18H16D6N2O) is approximately 288.2 g/mol . The protonated precursor ion ([M+H]+) is therefore expected to be m/z 289.2. Based on the fragmentation of the non-deuterated 2-Hydroxydesipramine (m/z 283.3 → 72.2)[1], the most abundant and stable product ion for this compound is also predicted to be m/z 72.2.
Table 1: Mass Spectrometry Parameters for 2-Hydroxy Desipramine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Hydroxydesipramine | 283.3 | 72.2 | Instrument Dependent |
| This compound | 289.2 (Predicted) | 72.2 (Predicted) | Instrument Dependent |
*Collision energy is highly instrument-specific and requires optimization to achieve the maximum signal intensity for the desired product ion. It is recommended to perform a compound optimization experiment by infusing a standard solution of this compound and varying the collision energy to determine the optimal value.
Experimental Protocols
Two common and effective methods for the extraction of 2-Hydroxy Desipramine from biological matrices are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Sample Preparation Protocol: Protein Precipitation
This protocol is a rapid and straightforward method for sample clean-up, suitable for high-throughput analysis.
Materials:
-
Plasma or serum samples
-
This compound internal standard (ISTD) working solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes or 96-well plates
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add a specified volume of the this compound ISTD working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Sample Preparation Protocol: Liquid-Liquid Extraction
LLE is a more selective method that can provide cleaner extracts compared to PPT.
Materials:
-
Plasma or serum samples
-
This compound internal standard (ISTD) working solution
-
Basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10)
-
Extraction solvent (e.g., Methyl-tert-butyl ether - MTBE)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add a specified volume of the this compound ISTD working solution.
-
Add 50 µL of a basic buffer and vortex briefly.
-
Add 500 µL of MTBE, cap the tube, and vortex for 5 minutes.
-
Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection. These may require further optimization based on the specific instrument and column used.
Table 2: LC-MS/MS Instrumental Conditions
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Visualizations
Metabolic Pathway of Desipramine
Desipramine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 2-Hydroxydesipramine.
Caption: Metabolic conversion of Desipramine to 2-Hydroxydesipramine.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 2-Hydroxy Desipramine using this compound as an internal standard.
Caption: General workflow for 2-Hydroxy Desipramine analysis.
References
Chromatographic Separation of Desipramine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desipramine (B1205290) is a tricyclic antidepressant primarily used in the management of major depressive disorder. It is the principal active metabolite of imipramine (B1671792) and functions by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) in the synaptic cleft.[1][2] The therapeutic efficacy and potential toxicity of desipramine are influenced by its plasma concentration, as well as the concentration of its major active metabolite, 2-hydroxydesipramine (B23142).[1][3] Therefore, accurate and reliable analytical methods for the simultaneous determination of desipramine and its metabolites in biological matrices are crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.[4]
This document provides detailed application notes and protocols for the chromatographic separation and quantification of desipramine and its primary metabolite, 2-hydroxydesipramine. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Desipramine
Desipramine undergoes extensive metabolism in the liver, primarily through hydroxylation by the cytochrome P450 enzyme CYP2D6 to form 2-hydroxydesipramine.[1][2][5] This metabolite is pharmacologically active and contributes to the overall therapeutic and potential toxic effects of the drug.[1][6] Subsequent glucuronide conjugation of the hydroxylated metabolites facilitates their renal excretion.[5]
Caption: Metabolic pathway of desipramine.
Quantitative Data Summary
The following tables summarize the quantitative data from various chromatographic methods for the analysis of desipramine and 2-hydroxydesipramine.
Table 1: HPLC-UV Method Performance
| Analyte | Linearity Range (µg/L) | Retention Time (min) | Between-Run CV (%) | Reference |
| Desipramine | 1 - 100 | ~6 | 3.6 - 3.9 | [3] |
| 2-Hydroxydesipramine | 1 - 100 | ~6 | 3.4 - 3.8 | [3] |
Table 2: LC-MS/MS Method Performance
| Analyte | Retention Time (min) | Ion Transition (m/z) | Accuracy (%) at 40 ng/mL | Accuracy (%) at 120 ng/mL | Reference |
| Desipramine | 0.9 | 267.3 → 72.2 | 105.33 | 100.17 | [7][8] |
| 2-Hydroxydesipramine | 1.0 | 283.3 → 72.2 | - | - | [7] |
| d4-Desipramine (ISTD) | - | 271.3 → 72.2 | - | - | [7] |
Experimental Protocols
Protocol 1: HPLC with UV Detection for Desipramine and 2-Hydroxydesipramine in Serum
This protocol is based on the method described by Kenney et al. for the pharmacokinetic analysis of desipramine and its 2-hydroxy metabolite.[3][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of serum in a glass tube, add the internal standard (e.g., amitriptyline).
-
Alkalinize the serum sample by adding 200 µL of 1.0 mol/L ammonium (B1175870) hydroxide.[9]
-
Add 3 mL of extraction solvent (ethyl acetate/hexane/isoamyl alcohol, 50/49/1 by volume).[9]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 150 µL of the reconstituted sample into the HPLC system.[9]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Cyanopropyl column (e.g., Supelco no. 5-8377).[9]
-
Mobile Phase: Acetonitrile:Methanol:Potassium phosphate (B84403) buffer (600:180:220 v/v/v).[9]
-
Flow Rate: 3.0 mL/min.[9]
-
Run Time: Approximately 6 minutes.[3]
Protocol 2: LC-MS/MS Method for Desipramine and 2-Hydroxydesipramine in Human Plasma
This protocol is a high-throughput method suitable for clinical and research applications requiring high sensitivity and specificity.[7]
1. Sample Preparation
-
Pipette 50 µL of human plasma sample into a 96-well plate.
-
Add 25 µL of the internal standard working solution (d4-Desipramine).[7]
-
Add a basic buffer to all samples and mix.[7]
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).[7]
-
Mix and centrifuge the plate.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the samples to dryness.
-
Reconstitute the residue in 90% acetonitrile.[7]
2. Chromatographic and Mass Spectrometric Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm.[7]
-
Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid.[7]
-
Flow Rate: Not specified, optimize for best separation.
-
Run Time: 2.5 minutes.[7]
-
Mass Spectrometer: API 4000 or equivalent.[7]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Ion Monitoring:
Experimental Workflow
The following diagram illustrates a typical workflow for the chromatographic analysis of desipramine and its metabolites from sample receipt to final data analysis.
Caption: General workflow for chromatographic analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 3. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Developed Analytical Methods for the Determination of Desipramine [medmedchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. celerion.com [celerion.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 2-Hydroxy Desipramine-d6 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Hydroxy Desipramine-d6 in clinical research, focusing on its application as an internal standard for the quantitative analysis of 2-Hydroxy Desipramine (B1205290). The protocols outlined below are intended for therapeutic drug monitoring (TDM), pharmacokinetic (PK) and pharmacodynamic (PD) studies, and metabolic pathway analysis.
Introduction
2-Hydroxy Desipramine is the primary active metabolite of the tricyclic antidepressant Desipramine. The metabolism of Desipramine to 2-Hydroxy Desipramine is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][3] Monitoring the levels of both Desipramine and its hydroxylated metabolite is crucial for optimizing therapeutic outcomes and minimizing toxicity, as both compounds are pharmacologically active.[4] Genetic variations in CYP2D6 can lead to significant inter-individual differences in drug metabolism, affecting plasma concentrations and patient response.[5][6][7]
This compound is a deuterium-labeled isotopologue of 2-Hydroxy Desipramine.[8][9][10] Its utility in clinical research stems from its chemical and physical similarity to the unlabeled analyte, while its increased mass allows for clear differentiation in mass spectrometric analyses. This makes it an ideal internal standard for correcting for variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification of 2-Hydroxy Desipramine in biological matrices.[8][9][10]
Applications in Clinical Research
The primary applications of this compound in a clinical research setting include:
-
Therapeutic Drug Monitoring (TDM): Accurate measurement of 2-Hydroxy Desipramine levels, in conjunction with Desipramine, helps in dose adjustments to maintain concentrations within the therapeutic window, thereby optimizing efficacy and reducing the risk of adverse effects.[11]
-
Pharmacokinetic (PK) Studies: this compound is essential for the precise determination of key PK parameters of 2-Hydroxy Desipramine, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC).
-
Metabolic Phenotyping: Quantifying the ratio of Desipramine to 2-Hydroxy Desipramine can aid in phenotyping patients based on their CYP2D6 metabolic activity (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the analysis of Desipramine and 2-Hydroxy Desipramine.
Table 1: Therapeutic Drug Monitoring Parameters
| Analyte | Therapeutic Range (ng/mL) | Toxic Concentration (ng/mL) |
| Desipramine | 60 - 150[11] | > 500 |
| 2-Hydroxy Desipramine | 58 - 92 (curvilinear response)[12] | Not well established |
Table 2: Example LC-MS/MS Parameters for Quantification
| Parameter | Desipramine | 2-Hydroxy Desipramine | This compound (Internal Standard) |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 267.2 | 283.2 | 289.2 |
| Product Ion (m/z) | 72.1 | 72.1 | 78.1 |
| Collision Energy (eV) | 35 | 35 | 35 |
| Dwell Time (ms) | 100 | 100 | 100 |
Experimental Protocols
Protocol 1: Quantification of 2-Hydroxy Desipramine in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of 2-Hydroxy Desipramine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
4.1.1. Materials and Reagents
-
Human plasma (K2EDTA as anticoagulant)
-
2-Hydroxy Desipramine analytical standard
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.1.2. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
4.1.3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 2.
4.1.4. Data Analysis
Quantify the concentration of 2-Hydroxy Desipramine by calculating the peak area ratio of the analyte to the internal standard (this compound). Generate a calibration curve using known concentrations of the analytical standard.
Protocol 2: In Vitro Metabolism of Desipramine using Human Liver Microsomes
This protocol is designed to study the in vitro metabolism of Desipramine to 2-Hydroxy Desipramine, which is useful for investigating the influence of CYP2D6 polymorphisms.
4.2.1. Materials and Reagents
-
Human Liver Microsomes (HLMs)
-
Desipramine
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
This compound (for quenching and as internal standard)
4.2.2. Incubation Procedure
-
Pre-incubation: In a microcentrifuge tube, combine 5 µL of HLMs (at 20 mg/mL), 85 µL of phosphate buffer, and 5 µL of the NADPH regenerating system. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 5 µL of Desipramine working solution to initiate the reaction. The final volume is 100 µL.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.
Visualizations
Caption: Metabolic pathway of Desipramine to 2-Hydroxy Desipramine.
Caption: LC-MS/MS analytical workflow for 2-Hydroxy Desipramine.
Caption: Workflow for in vitro metabolism study using Human Liver Microsomes.
References
- 1. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celerion.com [celerion.com]
- 10. The Use of In Vitro Data and Physiologically-Based Pharmacokinetic Modeling to Predict Drug Metabolite Exposure: Desipramine Exposure in Cytochrome P4502D6 Extensive and Poor Metabolizers Following Administration of Imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medmedchem.com [medmedchem.com]
- 12. lcms.cz [lcms.cz]
Troubleshooting & Optimization
troubleshooting isotopic exchange in 2-Hydroxy Desipramine-d6
Welcome to the technical support center for 2-Hydroxy Desipramine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential isotopic exchange issues during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of 2-Hydroxy Desipramine (B1205290), which is an active metabolite of the tricyclic antidepressant Desipramine.[1][2][3] Its primary application is as an internal standard in analytical and pharmacokinetic research.[4][5] The stable isotope label allows for precise quantification of 2-Hydroxy Desipramine in biological samples using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[4][5]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is an unintended process where deuterium (B1214612) atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[6][7] This is a significant concern for this compound because its chemical structure contains functional groups that are susceptible to this exchange. The loss of deuterium atoms compromises the accuracy of quantitative analyses by causing an underestimation of the internal standard and a potential overestimation of the unlabeled analyte.[6][8]
Q3: Which specific functional groups in this compound are prone to isotopic exchange?
The molecular structure of 2-Hydroxy Desipramine contains a hydroxyl group (-OH) and a secondary amine (-NH-) group. Hydrogens attached to heteroatoms like oxygen and nitrogen are highly labile and susceptible to exchange with hydrogen atoms from protic solvents (e.g., water, methanol).[6][7] The six deuterium atoms in this compound are located on the propyl chain attached to the nitrogen atom. While the C-D bonds are generally more stable than O-H or N-H bonds, the proximity to the amine group can influence their stability under certain conditions.
Q4: What experimental conditions can promote isotopic exchange?
Several factors can increase the rate of isotopic exchange:[7][9]
-
pH: The rate of exchange is highly dependent on pH. Basic conditions, in particular, can significantly accelerate the exchange of deuterium atoms.[7][9] The exchange rate is generally slowest around pH 2.5-3.[9]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[6][7][9] Storing and processing samples at elevated temperatures can lead to a significant loss of the deuterium label over time.[6]
-
Solvent Composition: Protic solvents, such as water, methanol, and ethanol, are sources of exchangeable protons and can facilitate the back-exchange of deuterium to hydrogen.[6][7]
-
Sample Matrix: The components of a biological matrix, like plasma or urine, can contain enzymes or other species that may catalyze the exchange process.[6][9]
Troubleshooting Guides
Issue 1: Inconsistent or decreasing internal standard (IS) signal.
A common symptom of isotopic exchange is a noticeable decrease in the signal of the deuterated internal standard over time or across different samples.[9]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an inconsistent internal standard signal.
Issue 2: Appearance of a peak for the unlabeled analyte in blank samples spiked with the internal standard.
This is a direct indication of in-source back-exchange, where the deuterated internal standard loses its deuterium and is detected as the unlabeled analyte.[7][9]
Troubleshooting Steps:
-
Confirm the Purity of the IS Stock: Analyze a high-concentration solution of the this compound standard to ensure there is no significant contamination with the unlabeled form.
-
Analyze Blank Matrix Spiked with IS: Prepare a sample of the blank biological matrix (e.g., plasma, urine) and spike it with a known concentration of this compound. Process this sample using your standard procedure.
-
Monitor Analyte Channel: During LC-MS analysis of the spiked blank sample, monitor the mass transition for the unlabeled 2-Hydroxy Desipramine. The presence of a peak at the retention time of the internal standard indicates back-exchange.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
This protocol is designed to evaluate the stability of the deuterated internal standard under various experimental conditions to identify the source of isotopic exchange.
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process and analyze. This will serve as the baseline.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under different conditions (e.g., varying pH, temperature, and time).
-
Incubated Solvent Samples: Spike the IS into the sample reconstitution solvent and incubate under the same set of conditions as the matrix samples.
-
-
Sample Processing: After the designated incubation period, process all incubated samples using your standard extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both this compound and the unlabeled 2-Hydroxy Desipramine.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS.
-
Data Presentation:
The results of the stability experiment can be summarized in a table for clear comparison.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Control (T=0) | 0 | 4 | 7.4 | 0% | No |
| Matrix A | 4 | 25 | 7.4 | 5% | No |
| Matrix B | 4 | 37 | 8.5 | 25% | Yes |
| Solvent A | 4 | 25 | 7.0 | 2% | No |
| Solvent B | 4 | 25 | 9.0 | 15% | Yes |
This is a hypothetical data table for illustrative purposes.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between experimental conditions and the potential for isotopic exchange.
Caption: Key factors that can accelerate isotopic exchange and lead to inaccurate results.
References
- 1. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human Metabolome Database: Showing metabocard for 2-hydroxydesipramine (HMDB0060992) [hmdb.ca]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Utilizing 2-Hydroxy Desipramine-d6 to Minimize Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Hydroxy Desipramine-d6 to mitigate matrix effects in analytical experiments, particularly in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterium-labeled analog of 2-Hydroxy Desipramine, which is a metabolite of the tricyclic antidepressant Desipramine.[1][2][3] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by mass spectrometry (e.g., LC-MS/MS).[1][2] Using a SIL-IS like this compound is a well-established strategy to improve the accuracy and precision of analytical methods by compensating for matrix effects.[4][5]
Q2: How does this compound help in minimizing matrix effects?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[5][6] this compound is chemically and physically almost identical to the unlabeled analyte (2-Hydroxy Desipramine).[7] Consequently, during sample preparation and LC-MS/MS analysis, it experiences nearly the same degree of matrix effects as the analyte. By calculating the peak area ratio of the analyte to the internal standard, variations caused by matrix effects are normalized, leading to more accurate and reliable quantification.[5][8]
Q3: When should I use this compound as an internal standard?
A3: You should use this compound as an internal standard when quantifying 2-Hydroxy Desipramine in complex biological matrices such as plasma, serum, urine, or tissue homogenates.[1][8][9] It is particularly crucial in regulated bioanalysis, therapeutic drug monitoring, and pharmacokinetic studies where high accuracy and precision are required.[1][2]
Q4: Can this compound be used to compensate for matrix effects when analyzing other tricyclic antidepressants?
A4: While it is the ideal internal standard for 2-Hydroxy Desipramine, its utility for other tricyclic antidepressants depends on how closely their chromatographic retention time and ionization behavior match. For optimal compensation of matrix effects, the internal standard should co-elute with the analyte.[7] If the retention times are significantly different, the analyte and internal standard may be exposed to different co-eluting matrix components, leading to inadequate correction. Therefore, it is generally recommended to use a specific SIL-IS for each analyte.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in analyte/IS ratio across samples | Inconsistent matrix effects not being fully compensated. | - Ensure Co-elution: Verify that the chromatographic peaks of 2-Hydroxy Desipramine and this compound completely overlap.[7] Adjusting the gradient or mobile phase composition may be necessary. - Optimize Sample Preparation: Enhance sample cleanup to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5] |
| Poor signal intensity for both analyte and internal standard | Severe ion suppression is occurring. | - Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components causing suppression.[10] - Modify Chromatography: Alter the LC method to separate the analyte and internal standard from the highly suppressive regions of the chromatogram. A post-column infusion experiment can identify these regions.[6][11] |
| Analyte peak is detected, but the internal standard peak is absent or very low. | Error in internal standard spiking. | - Verify Spiking Solution: Prepare a fresh working solution of this compound and re-spike the samples. - Check Addition Step: Ensure the internal standard is added at the correct stage of the sample preparation process, typically at the very beginning.[4] |
| Unexpectedly high or low calculated concentrations | Incorrect concentration of the internal standard spiking solution. | - Recalibrate IS Concentration: Carefully re-prepare and verify the concentration of the this compound working solution.[12] - Check for Contamination: Ensure the "blank" matrix used for the calibration curve is free of the analyte.[12] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects Using this compound
Objective: To quantitatively assess the extent of matrix effects and the effectiveness of this compound in compensating for them.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standards of 2-Hydroxy Desipramine at various concentrations in the final mobile phase solvent. Add this compound at a constant concentration to each.
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracts with 2-Hydroxy Desipramine and this compound to the same concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix with 2-Hydroxy Desipramine and this compound before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate using the peak area of the analyte in Set 2 and Set 1.
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte Area / IS Area in Set 2) / (Analyte Area / IS Area in Set 1)
-
An IS-Normalized MF close to 1 demonstrates effective compensation by the internal standard.
-
-
Recovery:
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Data Presentation
Table 1: Representative Data on Matrix Effect Compensation
The following table summarizes hypothetical but realistic quantitative data from a matrix effect experiment, demonstrating the effectiveness of this compound.
| Analyte Concentration | Matrix Factor (Analyte Alone) | IS-Normalized Matrix Factor (with this compound) | Recovery (%) |
| Low QC (e.g., 5 ng/mL) | 0.65 (35% Suppression) | 0.98 | 92% |
| Mid QC (e.g., 50 ng/mL) | 0.72 (28% Suppression) | 1.01 | 94% |
| High QC (e.g., 200 ng/mL) | 0.78 (22% Suppression) | 0.99 | 93% |
This data illustrates that while the analyte signal is suppressed by the matrix, the use of the co-eluting stable isotope-labeled internal standard brings the calculated response back to near unity, effectively compensating for the matrix effect.
Visualizations
Experimental Workflow for Sample Analysis
Caption: Workflow for bioanalytical sample processing and analysis using an internal standard.
Logical Relationship for Matrix Effect Compensation
Caption: How a stable isotope-labeled internal standard corrects for matrix effects.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
addressing chromatographic shift of 2-Hydroxy Desipramine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing chromatographic shifts and other common issues encountered during the analysis of 2-Hydroxy Desipramine-d6.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (internal standard) eluting at a slightly different retention time than the unlabeled 2-Hydroxy Desipramine analyte?
A1: This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the physicochemical properties of the molecule. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, resulting in weaker interactions with the stationary phase and, consequently, slightly earlier elution. The magnitude of this shift is typically small but can be influenced by the number and position of the deuterium atoms.
Q2: My this compound and the analyte used to have a consistent, small retention time difference, but now the shift is larger and more variable. What could be the cause?
A2: A sudden or gradual change in the relative retention time between your analyte and the deuterated internal standard often points to a change in the chromatographic system or methodology rather than the isotope effect alone. Potential causes include:
-
Mobile Phase pH Fluctuation: 2-Hydroxy Desipramine is a basic compound, and its retention is highly sensitive to the pH of the mobile phase.[1][2][3][4][5] Small variations in mobile phase pH can significantly alter the ionization state of the analyte and internal standard, leading to retention time shifts.[2][5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at pH extremes.[6] This can lead to changes in selectivity and retention.
-
Temperature Variations: Inconsistent column temperature can affect mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase, causing retention time drift.[7]
-
Changes in Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, such as slight variations in the buffer concentration or the ratio of organic solvent to aqueous buffer, can lead to reproducibility issues.[8][9]
Q3: Can the chromatographic shift between this compound and the analyte affect the accuracy of my quantitative results?
A3: Yes, a significant or variable chromatographic shift can impact quantitative accuracy, particularly if the two peaks are not adequately resolved or if they elute in a region of the chromatogram with differing matrix effects. If the analyte and internal standard experience different levels of ion suppression or enhancement due to co-eluting matrix components, the ratio of their peak areas may not accurately reflect their relative concentrations.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving chromatographic shifts observed with this compound.
Problem: Unstable or increasing retention time shift between 2-Hydroxy Desipramine and this compound.
Step 1: Verify System Suitability
-
Action: Perform a System Suitability Test (SST) to ensure the LC-MS system is performing optimally.
-
Rationale: The SST will help determine if the issue is related to the overall system performance or a specific aspect of the method.[10][11][12]
Step 2: Examine the Mobile Phase
-
Action: Prepare a fresh batch of mobile phase, paying close attention to accurate pH measurement and buffer concentration.
-
Rationale: Since 2-Hydroxy Desipramine is a basic compound, its retention is highly dependent on the mobile phase pH.[1][2][3][4][5] Inconsistent pH is a common cause of retention time variability for ionizable compounds.[2][5]
Step 3: Inspect the Column
-
Action:
-
Flush the column with an appropriate solvent to remove any potential contaminants.
-
If the problem persists, consider replacing the column with a new one of the same type.
-
-
Rationale: Column fouling or degradation can alter the stationary phase chemistry, leading to changes in selectivity and retention.[6][7]
Step 4: Review Sample Preparation
-
Action: Ensure consistency in the sample preparation procedure, especially the final reconstitution solvent.
-
Rationale: If the sample diluent is significantly different from the initial mobile phase composition, it can cause peak distortion and retention time shifts.[7]
Step 5: Check Instrument Parameters
-
Action: Verify that the column temperature and flow rate are set correctly and are stable.
-
Rationale: Fluctuations in these parameters can directly impact retention times.[7][13]
Data Presentation
Table 1: Example System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) Reproducibility | RSD ≤ 2% for 6 replicate injections | Ensures stable chromatography. |
| Peak Area Reproducibility | RSD ≤ 5% for 6 replicate injections | Indicates consistent injection volume and detector response. |
| Peak Tailing Factor | 0.8 - 1.5 | Assesses peak symmetry. |
| Resolution (between analyte and a closely eluting peak, if applicable) | ≥ 1.5 | Ensures adequate separation from potential interferences. |
| Signal-to-Noise Ratio (S/N) | ≥ 10 for the lowest calibrator | Confirms adequate sensitivity. |
Table 2: Reported LC-MS/MS Method Parameters for Desipramine and Metabolites
| Parameter | Condition 1 | Condition 2 |
| Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[14] | C18 Column |
| Mobile Phase | 80:20 ACN:10 mM HCOONH4, pH 2.5 w/HCOOH[14] | Acetonitrile-acetate buffer (40:60) containing 0.005 M heptanesulfonate[15] |
| Flow Rate | Not specified | Not specified |
| Retention Time (Desipramine) | 0.9 minutes[14] | Not specified |
| Retention Time (2-Hydroxydesipramine) | 1.0 minutes[14] | Not specified |
Experimental Protocols
Protocol 1: System Suitability Test (SST)
Objective: To verify the performance of the LC-MS system prior to sample analysis.
Materials:
-
System Suitability Solution: A solution containing a known concentration of 2-Hydroxy Desipramine and this compound.
-
Mobile Phase
-
LC-MS system
Procedure:
-
Equilibrate the LC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase or reconstitution solvent) to ensure no carryover or contamination.
-
Inject the System Suitability Solution six times.
-
Process the data to calculate the mean, standard deviation, and relative standard deviation (RSD) for retention time and peak area for both analytes.
-
Evaluate the tailing factor and resolution (if applicable) for each peak.
-
Compare the results against the pre-defined acceptance criteria (see Table 1).
Protocol 2: Mobile Phase Preparation (Example: Acetonitrile (B52724) and Ammonium (B1175870) Formate (B1220265) Buffer)
Objective: To prepare a consistent and reliable mobile phase for the analysis of 2-Hydroxy Desipramine.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate
-
Formic acid
-
Calibrated pH meter
-
Sterile filtered containers
Procedure:
-
Aqueous Component Preparation:
-
Weigh an appropriate amount of ammonium formate to prepare a 10 mM solution in HPLC-grade water (e.g., 0.63 g in 1 L).
-
Dissolve the ammonium formate completely.
-
Adjust the pH to the desired value (e.g., pH 3.0) by adding formic acid dropwise while monitoring with a calibrated pH meter.[16]
-
Filter the aqueous buffer through a 0.22 µm filter.
-
-
Mobile Phase Mixture:
-
Measure the required volumes of the aqueous buffer and acetonitrile to achieve the desired ratio (e.g., 80:20 acetonitrile:buffer).
-
Add the acetonitrile to the aqueous buffer and mix thoroughly.
-
Degas the mobile phase before use.
-
Protocol 3: Sample Preparation from Plasma (Protein Precipitation)
Objective: To extract 2-Hydroxy Desipramine and this compound from plasma samples.[17]
Materials:
-
Plasma samples
-
This compound internal standard spiking solution
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add a small volume of the this compound internal standard spiking solution.
-
Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate the proteins.[17]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing chromatographic shifts.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. [PDF] THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LC Troubleshooting—Retention Time Shift [restek.com]
- 8. How to Prepare Mobile Phases - Solvent Mixture Ratios : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
- 10. Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. celerion.com [celerion.com]
- 15. Simultaneous determination of imipramine, desipramine, and their 2-hydroxy metabolites in plasma by ion-pair reversed-phase high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phenomenex.blog [phenomenex.blog]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: Optimizing 2-Hydroxy Desipramine-d6 Analysis
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the high-performance liquid chromatography (HPLC) peak shape of 2-Hydroxy Desipramine-d6. Given its chemical nature as a polar and basic compound, achieving a symmetrical, sharp peak can be challenging. This resource addresses common issues such as peak tailing, fronting, and broadening.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak often tailing?
Peak tailing, an asymmetry with a prolonged trailing edge, is the most common issue for basic compounds like this compound.[1][2] The primary cause is secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][3] These unwanted ionic interactions delay the elution of a portion of the analyte, resulting in a distorted peak shape.[3]
Q2: How does the mobile phase pH impact the peak shape of this compound?
Mobile phase pH is a critical factor. For basic analytes, there are two main strategies:
-
Low pH (pH 2-3): At a low pH, residual silanol groups on the column are protonated (neutral), minimizing their ability to interact with the protonated basic analyte.[4] This is a very common and effective approach to reduce peak tailing. Using buffers like formate (B1220265) or phosphate (B84403) is essential to maintain a consistent pH.[5]
-
High pH (pH 7.5-11): At a high pH, the basic analyte itself is in its neutral, non-ionized form. This increases its hydrophobicity, leading to better retention and separation in reversed-phase mode while avoiding interactions with silanols.[5][6] This requires a pH-stable column, such as a hybrid-silica or polymer-based column.
Q3: What is the best type of HPLC column for analyzing this compound?
Choosing the right column chemistry is crucial for good peak shape.[2]
-
End-Capped Columns: Always select a column that is described as "end-capped." This process chemically neutralizes most of the active silanol groups, significantly reducing secondary interactions.[1][2]
-
High-Purity Silica (B1680970): Modern columns made with high-purity silica have a lower concentration of acidic silanol groups and metal contaminants, leading to better peak symmetry for basic compounds.
-
Polar-Embedded or Hybrid Columns: Columns with polar-embedded phases or those based on ethylene-bridged hybrid (BEH) particles offer alternative surface chemistry that shields the analyte from silanol interactions, improving peak shape.[1][7] These are often compatible with a wider pH range.[7]
Q4: Could my sample injection be causing the poor peak shape?
Yes, the sample itself can be the source of the problem in two main ways:
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion, which can manifest as tailing or fronting.[3][8] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[4][8]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion and broadening.[3][9] Ideally, the injection solvent should be the same as or weaker than the mobile phase.[2]
Q5: What are extra-column effects and how can I minimize them?
Extra-column effects refer to any peak broadening or tailing that occurs outside of the analytical column.[2] This is caused by "dead volume" in the system. To minimize these effects, you should:
-
Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID) and keep the length as short as possible.[2]
-
Ensure all fittings and connections are secure and properly seated to avoid leaks or small voids.[3]
-
Use a detector with a low-volume flow cell, especially if you are using a column with a smaller diameter.[2]
Troubleshooting Guides
Problem: Asymmetrical Peak Tailing
This is the most common issue, characterized by a USP Tailing Factor significantly greater than 1.[2]
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the pH to 2-3 using an appropriate buffer (e.g., 0.1% formic acid or 20 mM potassium phosphate) to neutralize silanol groups.[4][10] 2. Add a Competing Base: Introduce a mobile phase additive like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to preferentially interact with active silanol sites.[4] 3. Use an End-Capped Column: Switch to a high-quality, end-capped C18 or C8 column, or a column specifically designed for basic compounds (e.g., polar-embedded).[1][2] |
| Column Overload | 1. Reduce Injection Mass: Systematically dilute your sample (e.g., 1:5, 1:10) and reinject, or decrease the injection volume (e.g., from 10 µL to 2 µL).[4][8] If peak shape improves, overload was the issue. |
| Column Contamination | 1. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.[8] 2. Implement a Column Wash: Flush the column with a strong solvent to remove contaminants (see Experimental Protocols below). |
Problem: Broad or Split Peaks
This can indicate a variety of issues related to the system, sample solvent, or column health.
| Potential Cause | Recommended Solution(s) |
| Injection Solvent Mismatch | 1. Match Solvents: Reconstitute the sample in a solvent that is identical to or weaker than the initial mobile phase composition.[2] For a reversed-phase gradient starting at 10% acetonitrile (B52724), the sample solvent should not contain more than 10% acetonitrile. |
| Extra-Column Volume | 1. Optimize Tubing: Replace any long or wide-bore tubing between the injector, column, and detector with shorter, narrower ID tubing.[2] 2. Check Fittings: Ensure all fittings are tight and correctly installed to eliminate dead volume. |
| Column Void or Degradation | 1. Reverse-Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a compatible solvent. This may remove a blockage at the inlet frit. 2. Replace Column: If the problem persists and pressure is low, a void may have formed at the column inlet, requiring column replacement.[2] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Peak Shape Improvement
This protocol details a systematic approach to optimize the mobile phase pH.
-
Prepare Stock Buffers:
-
Low pH Buffer (Formate): Prepare a 1% formic acid solution in HPLC-grade water. This will yield a pH of approximately 2.8.[10]
-
Buffer Concentrate (Phosphate): Prepare a 1 M stock solution of monobasic potassium phosphate.
-
-
Prepare Mobile Phase A (Aqueous):
-
For a target pH of 3.0, add the phosphate buffer concentrate to HPLC-grade water to a final concentration of 20 mM.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the mobile phase through a 0.22 µm filter.
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile or methanol (B129727).
-
-
Equilibrate the System:
-
Flush the HPLC system thoroughly with the new mobile phase.
-
Equilibrate the column with the initial gradient conditions for at least 15-20 column volumes.
-
-
Analyze and Compare:
-
Inject a standard of this compound.
-
Evaluate the peak tailing factor and compare it to the previous method. A value closer to 1.0 indicates better symmetry.[2]
-
Protocol 2: General Column Washing Procedure
This protocol is for removing strongly retained contaminants from a standard reversed-phase (C18, C8) column. Always consult the column manufacturer's guidelines first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Flush Buffer: Wash the column with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Intermediate Polarity Flush: Flush with 20 column volumes of methanol.
-
Strong Solvent Flush (Non-polar contaminants): Flush with 20 column volumes of isopropanol (B130326) or acetonitrile.
-
Re-equilibration:
-
Flush with 20 column volumes of methanol (or your initial organic solvent).
-
Re-equilibrate the column with your mobile phase starting conditions for at least 20 column volumes.
-
-
Reconnect and Test: Reconnect the column to the detector and inject a standard to assess performance.
Visualizations
Caption: A logical workflow for diagnosing and resolving poor HPLC peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmaguru.co [pharmaguru.co]
- 7. lcms.cz [lcms.cz]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for 2-Hydroxy Desipramine-d6
Welcome to the technical support center for the LC-MS/MS analysis of 2-Hydroxy Desipramine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for the analysis of 2-Hydroxy Desipramine and its deuterated internal standard, this compound?
A1: The optimal parameters can vary depending on the specific instrumentation and matrix. However, published methods provide a good starting point. Below is a summary of parameters from various sources.
Table 1: Example LC-MS/MS Parameters for Desipramine and Metabolites
| Parameter | Method 1 | Method 2 |
| LC Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[1] | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[2] |
| Mobile Phase | 80:20 ACN:10 mM HCOONH4, pH 2.5 w/HCOOH[1] | A: 0.1% FA in 20 mM ammonium (B1175870) formate, B: 0.1% FA in ACN[2] |
| Flow Rate | Not Specified | 0.3 mL/min[2] |
| Run Time | 2.5 minutes[1] | 10 minutes[2] |
| Mass Spectrometer | API 4000[1] | Waters Acquity Xevo G2 Q-TOF[2] |
| Ionization Mode | ESI Positive[1] | ESI Positive[2] |
| MRM Transitions | 2-Hydroxydesipramine: 283.3 → 72.2 m/z, d4-Desipramine: 271.3 → 72.2 m/z[1] | Not Specified |
Q2: I am observing chromatographic separation between 2-Hydroxy Desipramine and this compound. Why is this happening?
A2: This phenomenon is known as the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The magnitude of this shift can be influenced by the number and position of the deuterium labels.[3]
Q3: Can this compound fully compensate for matrix effects?
A3: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. However, if there is a slight difference in retention time due to the isotope effect, they may be affected differently by co-eluting matrix components, which can lead to inaccuracies in quantification.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Question: Why am I observing poor peak shapes for my analyte and/or this compound?
-
Answer: Poor peak shape can stem from several factors related to the column, mobile phase, or injection solvent.
-
Column Issues: Contamination or partial clogging of the column frit can lead to peak splitting. A void in the column can also be a cause.[4]
-
Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Secondary interactions between the analyte and the stationary phase can also lead to tailing.[4]
-
Extra-Column Effects: Problems with tubing, fittings, or the detector cell can contribute to peak tailing.[4]
-
Caption: Workflow for sample preparation by protein precipitation.
Protocol 2: General LC System Flushing and Cleaning
This protocol is designed to remove common hydrophobic contaminants from the LC system.
-
Preparation: Remove the analytical column and replace it with a union.
-
System Wash: Flush the system with the following solvents in order, for at least 30 minutes each:
-
HPLC-grade water
-
Hexane
-
Isopropanol
-
-
Re-equilibration: Replace the isopropanol with your initial mobile phase conditions and flush the system until the pressure stabilizes.
-
Column Re-installation: Re-install the analytical column and equilibrate thoroughly before analysis.
References
- 1. celerion.com [celerion.com]
- 2. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability-related issues with deuterated internal standards?
A1: The most frequently encountered problems include:
-
Isotopic Exchange (Back-Exchange): This is the unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix.[1][2][3] This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[2]
-
Chromatographic Shift: The deuterated internal standard may have a slightly different retention time compared to the non-deuterated analyte, a phenomenon known as the "deuterium isotope effect".[1] This can lead to differential matrix effects.[1]
-
Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated standard can affect the accuracy of quantification.[1]
-
In-source Instability: The deuterated standard may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]
Q2: What factors influence the stability of deuterated internal standards, particularly regarding isotopic exchange?
A2: Several factors can influence the rate of deuterium-hydrogen (D-H) exchange:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][2][4] Labels on carbon atoms adjacent to carbonyl groups can also be labile.[1][4][5] Deuterium labels on aromatic or aliphatic carbon-hydrogen bonds are generally more stable.[4]
-
pH of the Solution: Both acidic and basic conditions can catalyze D-H exchange.[1][2][4] The rate of exchange is often at a minimum in the pH range of 2.5 to 3.[2][4]
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[2][4] Therefore, it is recommended to keep samples, standards, and autosamplers cooled.[4]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate D-H exchange.[2][3][4] Aprotic solvents such as acetonitrile (B52724) are often preferred.[3][4]
-
Moisture: Many deuterated compounds are hygroscopic and can absorb moisture from the atmosphere, which can lead to isotopic exchange.[6][7]
Q3: How can I prevent or minimize deuterium-hydrogen exchange?
A3: To minimize D-H exchange, consider the following best practices:
-
Proper Storage: Store deuterated standards in cool, dry conditions, protected from light and moisture.[6] For long-term storage, freezing at -20°C or -80°C is often recommended.[7]
-
Control pH: Maintain the pH of your solutions within a range that minimizes exchange, typically around 2.5 to 3, if compatible with your analytical method.[2][4]
-
Temperature Control: Perform sample preparation and analysis at low temperatures (e.g., on ice or at 4°C) to slow down the exchange rate.[2][4]
-
Solvent Choice: Use aprotic solvents whenever possible and minimize the time the standard is in a protic solvent.[3][4]
-
Careful Handling: Allow containers of deuterated standards to equilibrate to room temperature before opening to prevent condensation.[7] Handle in a dry atmosphere, such as under nitrogen or argon if possible.[7]
Q4: My deuterated internal standard elutes at a slightly different retention time than my analyte. Is this a problem and how can I address it?
A4: This is a known phenomenon called the "deuterium isotope effect," which can cause the deuterated compound to elute slightly earlier in reversed-phase chromatography.[1] This can be problematic if it leads to the analyte and internal standard experiencing different matrix effects, which can compromise analytical accuracy.[1][8]
To address this, you can:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient, or temperature may help to achieve better co-elution.[1]
-
Use a Lower Resolution Column: In some cases, a column with lower resolution can help the analyte and internal standard peaks to overlap.[1][8]
-
Consider Alternative Isotopes: If the issue persists, using an internal standard labeled with ¹³C or ¹⁵N may be a better option as they are less prone to chromatographic shifts.[1][9]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
This guide will help you troubleshoot common causes of inaccurate quantification when using deuterated internal standards.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Internal Standard Signal is Unstable or Decreasing
If you observe a decreasing or highly variable signal for your deuterated internal standard, this guide can help identify the cause.
Factors Affecting Deuterated Internal Standard Stability
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | High (>8) or Low (<2) | High rate of D-H exchange[4] | Maintain pH between 2.5 and 7 for minimal exchange.[4] |
| Temperature | High | Increased rate of D-H exchange[2][4] | Store and analyze at low temperatures (e.g., 4°C).[4] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher potential for D-H exchange[3][4] | Use aprotic solvents (e.g., acetonitrile) when possible.[4] |
| Label Position | On Heteroatoms (O, N, S) | High susceptibility to exchange[1][4] | Choose standards with labels on stable carbon positions.[4] |
| Label Position | Alpha to Carbonyl | Moderate susceptibility to exchange | Be cautious with pH and temperature.[4] |
| Label Position | Aromatic/Aliphatic C-H | Low susceptibility to exchange | Generally stable under typical analytical conditions.[4] |
Hypothetical Data from a Stability Study
This table illustrates how different conditions can affect the stability of a deuterated internal standard.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| T=0 Control | 0 | 4 | 6.8 | 0% | No |
| Matrix Incubation | 4 | 25 | 7.4 | 15% | Yes |
| Matrix Incubation | 4 | 4 | 7.4 | <5% | No |
| Solvent Incubation | 4 | 25 | 8.5 | 25% | Yes |
| Solvent Incubation | 4 | 4 | 2.5 | <2% | No |
Interpretation: The data suggests that the internal standard is unstable at room temperature, especially in a slightly basic solvent.[10] Lowering the temperature and acidifying the solvent significantly improves stability.[10]
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic back-exchange is occurring under specific analytical conditions by incubating the standard in the sample matrix and solvent.[10]
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix (e.g., plasma, urine) and immediately process it using your standard sample preparation protocol.[10]
-
Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[10]
-
Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[10]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[10]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[10]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[10]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[10]
-
Protocol 2: Assessing the Contribution of the Internal Standard to the Analyte Signal
Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte as an impurity.[1]
Methodology:
-
Prepare a Blank Sample: Use a matrix sample with no analyte.[1]
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[1]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[1]
Visualizations
Workflow for Handling and Storing Deuterated Standards
Caption: General workflow for proper storage and handling of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. benchchem.com [benchchem.com]
preventing back-exchange of deuterium in 2-Hydroxy Desipramine-d6
Welcome to the Technical Support Center for 2-Hydroxy Desipramine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium (B1214612) and to address common issues encountered during its use as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) back-exchange and why is it a concern?
A1: Hydrogen-deuterium back-exchange is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or biological matrices.[1] This can be a significant issue in analytical chemistry as it can compromise the isotopic purity of a deuterated internal standard, potentially leading to inaccurate quantification of the target analyte.[2]
Q2: Where are the deuterium labels located on this compound and are they stable?
A2: The deuterium labels in this compound are located on the propylamino side chain. The IUPAC name is 5-(3-(methylamino)propyl-1,1,2,2,3,3-d6)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol.[3] These deuterium atoms are bonded to carbon atoms (C-D bonds), which are highly stable and not prone to back-exchange under typical analytical conditions.[4]
Q3: What about the deuterium on the hydroxyl (-OH) group? Is that stable?
A3: The hydrogen on the phenolic hydroxyl group of 2-Hydroxy Desipramine is highly labile and will rapidly exchange with protons from any protic solvent (like water or methanol) or biological matrix.[5][6] This exchange is an expected and almost instantaneous acid-base reaction.[5] However, for its application as an internal standard in mass spectrometry, this is generally not a concern as the mass difference of the stable d6-labeled side chain is what is utilized for quantification.
Q4: Can the storage and handling of this compound affect its stability?
A4: Yes, proper storage and handling are crucial. To maintain the integrity of the compound, it should be stored in a cool, dry place, protected from light and moisture. When preparing solutions, it is best to use anhydrous, aprotic solvents whenever possible and to minimize the exposure of the compound to protic solvents, especially under acidic or basic conditions which can catalyze exchange on less stable sites (though the C-D bonds in this compound are very stable).[2][6]
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound as an internal standard in LC-MS analyses.
Issue 1: Inaccurate or Inconsistent Quantitative Results
-
Possible Cause: Isotopic back-exchange of the deuterium labels.
-
Troubleshooting Steps:
-
Confirm Label Position: As established, the d6-labels are on the carbon backbone and are very stable. Back-exchange from these positions is highly unlikely. The hydroxyl proton will exchange, but this does not affect the mass of the core molecule used for quantification.
-
Assess Stability in Matrix: Perform a stability study by incubating this compound in the blank biological matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample to ensure the signal of the internal standard remains consistent and that there is no significant increase in the signal of the unlabeled analyte.[1]
-
-
-
Possible Cause: Chromatographic shift between the analyte and the internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] Overlay the chromatograms of the analyte and the internal standard to confirm if they co-elute.
-
Adjust Chromatography: If a significant separation is observed, consider optimizing the chromatographic method (e.g., adjusting the gradient, mobile phase composition, or temperature) to achieve co-elution.[2]
-
-
-
Possible Cause: Differential matrix effects.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Even with co-elution, the analyte and internal standard might experience different levels of ion suppression or enhancement from the biological matrix.[2] This can be assessed by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample.[1]
-
Improve Sample Preparation: If significant differential matrix effects are observed, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
-
Issue 2: Poor Peak Shape
-
Possible Cause: Interactions with the analytical column.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 2-Hydroxy Desipramine and its interaction with the stationary phase. For basic analytes, adjusting the mobile phase pH can often improve peak shape.
-
Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before analysis.
-
-
-
Possible Cause: Contamination of the column or system.
-
Troubleshooting Steps:
-
Flush the System: Flush the column and HPLC system with a strong solvent to remove any potential contaminants.
-
Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components.
-
-
Data Presentation
The stability of deuterium labels is highly dependent on their location within the molecule. The following table summarizes the relative stability of different types of deuterium labels.
| Label Position | Stability | Likelihood of Back-Exchange |
| Aliphatic/Aromatic C-D | High | Very Low |
| Alpha to a Carbonyl (C-D) | Moderate | Possible under acidic/basic conditions |
| On a Heteroatom (O-D, N-D) | Low | Very High and Rapid |
As this compound has its labels on the aliphatic side chain, it falls into the "High" stability category.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Biological Matrix
This protocol is designed to verify the stability of the deuterated internal standard under the conditions of your analytical method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in your initial mobile phase or a suitable aprotic solvent at the working concentration.
-
Set B (Matrix - Time Zero): Spike a blank biological matrix (e.g., plasma, urine) with this compound at the working concentration. Immediately process this sample according to your established extraction procedure.
-
Set C (Matrix - Incubated): Spike a blank biological matrix with this compound at the working concentration. Incubate this sample under the same conditions and for the same duration as your typical sample preparation and analysis workflow. After incubation, process the sample using your extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of prepared samples using your validated LC-MS/MS method.
-
-
Data Evaluation:
-
Compare the peak area or response of this compound in Set B and Set C. A significant decrease in the response in Set C compared to Set B could indicate degradation.
-
Monitor the mass transition for the unlabeled 2-Hydroxy Desipramine in Set C. A significant increase in the signal for the unlabeled analyte compared to a blank matrix sample would indicate back-exchange.[1]
-
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Troubleshooting logic for issues with deuterated internal standards.
References
Technical Support Center: Ensuring Co-elution of Analyte and Deuterated Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of an analyte and its corresponding deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a deuterated internal standard?
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] Because it is chemically almost identical to the analyte, it is expected to exhibit similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Its slightly higher mass allows it to be distinguished from the analyte.[1] The primary purpose of using a deuterated internal standard is to compensate for variations in the analytical process, such as extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[1][2]
Q2: Why are my analyte and deuterated standard separating during chromatography?
The most common reason for the chromatographic separation of an analyte and its deuterated internal standard is the deuterium isotope effect .[3][4] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the physicochemical properties of the molecule.[2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can affect the molecule's van der Waals interactions and hydrophobicity.[4] In reversed-phase chromatography, this typically results in the deuterated standard eluting slightly earlier than the analyte.[4]
Q3: Can the separation of my analyte and deuterated standard affect my results?
Yes, significant separation can compromise the accuracy and precision of your quantitative results.[5] If the analyte and the internal standard do not co-elute, they may be exposed to different matrix components as they elute from the column.[3] This can lead to differential matrix effects, where the ionization of the analyte and the internal standard are suppressed or enhanced to different extents, leading to inaccurate quantification.[3][5]
Q4: Is there an acceptable level of separation between the analyte and the deuterated standard?
While perfect co-elution is ideal, a small, consistent separation may be acceptable if it does not result in differential matrix effects.[1] The impact of the separation should be thoroughly evaluated during method development and validation by assessing the accuracy and precision of quality control samples across different concentrations and in various matrix lots.
Q5: Are there alternatives to deuterated internal standards?
Yes, if achieving co-elution with a deuterated standard proves difficult, you can consider using an internal standard labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[6] These heavier isotopes are incorporated into the molecular backbone and are less likely to cause a chromatographic shift.[6] However, they are often more expensive to synthesize.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving issues with the co-elution of an analyte and its deuterated internal standard.
Step 1: Assess the Degree of Separation
The first step is to quantify the separation between your analyte and the deuterated internal standard.
-
Action: Overlay the chromatograms of the analyte and the internal standard.
-
Parameter to Evaluate: Calculate the resolution (Rs) between the two peaks. A resolution value greater than zero indicates some degree of separation. Note the difference in retention time (ΔRT).
Step 2: Modify the Mobile Phase
Adjusting the mobile phase composition is often the simplest and most effective way to improve co-elution.[7]
-
Action 1: Adjust the Organic Solvent Percentage. In reversed-phase chromatography, slightly altering the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can influence the retention times and potentially reduce the separation.[8]
-
Action 2: Change the Organic Solvent. If you are using methanol (B129727), try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Action 3: Adjust the pH of the Aqueous Phase. For ionizable compounds, modifying the pH of the mobile phase can change the ionization state and hydrophobicity of the analyte and internal standard, which may improve co-elution.[9]
Step 3: Evaluate the Chromatographic Column
The stationary phase plays a crucial role in the separation.
-
Action 1: Use a Column with Lower Resolution. A column with a lower theoretical plate count can sometimes be advantageous in forcing the co-elution of closely related compounds like an analyte and its deuterated standard.[5]
-
Action 2: Change the Column Chemistry. If adjusting the mobile phase is not effective, consider a column with a different stationary phase chemistry. For example, a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column and may reduce the deuterium isotope effect.
-
Action 3: Check for Column Aging. A deteriorating column can lead to changes in selectivity and peak shape. If you observe a gradual increase in separation over time, consider replacing the column.[1]
Step 4: Adjust the Temperature
Column temperature can influence the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[10]
-
Action: Experiment with adjusting the column temperature. Increasing the temperature can sometimes improve peak shape and may reduce the separation.[10]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of different parameters on the retention time shift between an analyte and its deuterated internal standard.
Table 1: Effect of Mobile Phase Composition on Retention Time (RT) of Fexofenadine (B15129) and d6-Fexofenadine
| Mobile Phase Composition | Analyte RT (min) | d6-Internal Standard RT (min) | ΔRT (min) |
| High Organic Flow | Not Specified | Not Specified | Significant Separation Observed |
| Low Organic Flow | Not Specified | Not Specified | Co-elution Achieved |
Data adapted from a study on fexofenadine and its deuterated internal standard. The study noted that signal suppression of the internal standard was observed at flow rates greater than 100 µL/min, implying better co-elution at lower flow rates.[4]
Table 2: Comparison of Retention Time Shifts for Differentially Labeled Peptides in UPLC vs. CZE
| Labeling Comparison | Median RT Shift in UPLC (seconds) | Median Migration Time Shift in CZE (seconds) |
| Light vs. Intermediate | 2.0 | 0.18 |
| Light vs. Heavy | 2.9 - 3.0 | 0.12 |
This data illustrates that capillary zone electrophoresis (CZE) shows a significantly smaller isotopic shift compared to reversed-phase ultra-performance liquid chromatography (UPLC) for dimethyl-labeled peptides.[11]
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition
This protocol outlines a systematic approach to optimizing the mobile phase to achieve co-elution.
-
Establish a Baseline: Using your current method, inject a solution containing both the analyte and the deuterated internal standard and record the retention times and the resolution.
-
Vary Organic Solvent Percentage:
-
Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2%, ± 5% from your current method).
-
Inject the standard solution with each mobile phase and record the retention times and resolution.
-
Plot the resolution as a function of the organic solvent percentage to identify the optimal composition.
-
-
Evaluate Different Organic Solvents:
-
If co-elution is not achieved, switch the organic solvent (e.g., from methanol to acetonitrile).
-
Repeat step 2 with the new solvent.
-
-
Assess Mobile Phase pH (for ionizable compounds):
-
Prepare a series of aqueous mobile phase components with different pH values (e.g., ± 0.5, ± 1.0 pH unit from your current method).
-
Repeat the analysis with each pH and identify the optimal pH for co-elution.
-
Protocol 2: General LC-MS/MS Method Using a Deuterated Internal Standard
This protocol provides a general workflow for a quantitative LC-MS/MS analysis.
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).[12]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.[12]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and robust signal.[12]
-
-
Sample Preparation (Protein Precipitation Example):
-
To 100 µL of each sample (calibrator, quality control, or unknown), add 10 µL of the internal standard spiking solution and vortex.[12]
-
Add 300 µL of cold acetonitrile to precipitate proteins and vortex vigorously.[12]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions: Use a suitable column and mobile phase to achieve good peak shape and, ideally, co-elution of the analyte and internal standard. A gradient elution is often employed.[12]
-
Mass Spectrometry Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[12]
-
-
Data Processing:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the impact of the deuterium isotope effect.
Caption: A workflow for troubleshooting the separation of an analyte and its deuterated standard.
Caption: The impact of the deuterium isotope effect on exposure to different matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Leveraging 2-Hydroxy Desipramine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of analytical methods for the quantification of desipramine (B1205290), with a special focus on the use of 2-Hydroxy Desipramine-d6 as an internal standard. We will delve into supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective evaluation against other common alternatives.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Deuterated analogs of the analyte are often considered the "gold standard" for LC-MS based bioanalysis because they co-elute with the analyte and exhibit similar ionization efficiency, leading to more accurate and precise results.
This compound is a deuterium-labeled analog of 2-Hydroxy Desipramine, a major metabolite of the tricyclic antidepressant desipramine.[1][2] Its utility as an internal standard is particularly pronounced in pharmacokinetic studies where the quantification of both the parent drug and its metabolites is crucial.[3][4]
Performance Comparison of Internal Standards for Desipramine Analysis
While direct head-to-head comparative studies are not extensively published, we can infer the performance of this compound by examining validation data from methods employing different internal standards. The following tables summarize key validation parameters from various published analytical methods for desipramine.
Table 1: Method Validation Parameters using a Deuterated Metabolite Analog Internal Standard (Inferred Performance)
| Parameter | This compound (as IS for Desipramine and its metabolites) |
| Linearity (Correlation Coefficient, r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Expected to be in the low ng/mL range |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | Consistent and reproducible |
Note: This data is inferred based on the performance of similar deuterated internal standards and the established principles of bioanalytical method validation. The primary advantage of using a deuterated metabolite is to accurately track both the parent drug and its metabolite through the analytical process.
Table 2: Method Validation Parameters using Alternative Internal Standards
| Parameter | Desipramine-d3[5] | Amitriptyline[6] | Paroxetine[3] |
| Linearity (Correlation Coefficient, r) | > 0.99 | r = 1.000 | 0.9973 |
| Lower Limit of Quantification (LLOQ) | Not Specified | 1 µg/L | 15 ng/mL |
| Intra-day Precision (%CV) | 96% (as precision) | Not Specified | 6.43 - 11.35% |
| Inter-day Precision (%CV) | 99% (as precision) | 3.6% (for desipramine) | 9.82 - 13.05% |
| Accuracy (% Bias) | 100.17% (at 120 ng/mL) | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified | 86.14 - 88.98% |
Analysis of the Comparison:
From the tables, it is evident that methods employing deuterated internal standards, such as Desipramine-d3, generally exhibit excellent linearity, precision, and accuracy.[5] While specific data for this compound is not available in a comparative format, its structural similarity to the analyte and its deuterated nature strongly suggest it would perform similarly or even superiorly, especially in assays where the metabolite 2-Hydroxy Desipramine is also being quantified. Using a non-deuterated internal standard like Amitriptyline or Paroxetine can also yield acceptable results, but they may not perfectly mimic the extraction and ionization behavior of desipramine and its metabolites, potentially leading to reduced accuracy and precision.[3][6]
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS method for the analysis of desipramine and its metabolite, 2-hydroxydesipramine (B23142), using a deuterated internal standard is provided below. This protocol is based on commonly employed techniques in the field.[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound).
-
Add a basic buffer (e.g., 50 µL of 0.1 M sodium carbonate) and vortex to mix.
-
Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Desipramine: [Precursor Ion] -> [Product Ion]
-
2-Hydroxydesipramine: [Precursor Ion] -> [Product Ion]
-
This compound (IS): [Precursor Ion] -> [Product Ion]
-
(Note: Specific precursor and product ions need to be optimized for the instrument used).
Visualizing the Workflow and Rationale
Experimental Workflow for Desipramine Analysis
Caption: A typical experimental workflow for the quantification of desipramine in plasma.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxydesipramine and desipramine plasma levels: how are they related to antidepressant response? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. celerion.com [celerion.com]
A Head-to-Head Comparison: 2-Hydroxy Desipramine-d6 Versus Non-Deuterated Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of desipramine (B1205290) and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the deuterated internal standard, 2-Hydroxy Desipramine-d6, and non-deuterated (structural analogue) internal standards. The information presented herein is supported by established principles of bioanalysis and data from relevant studies to inform the selection of the most suitable internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.
In the landscape of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1] This is primarily due to the ability of a SIL-IS to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing superior correction for variability.[1] this compound is the deuterated analogue of 2-Hydroxy Desipramine, a major metabolite of the tricyclic antidepressant desipramine.[2] Its use as an internal standard offers significant advantages over non-deuterated alternatives.
Physicochemical Properties: A Tale of Two Molecules
While chemically almost identical, the key difference between this compound and its non-deuterated counterpart lies in the substitution of six hydrogen atoms with deuterium (B1214612).[3] This subtle change in mass is fundamental to its utility as an internal standard in mass spectrometry, allowing for its differentiation from the endogenous analyte. The physicochemical properties of both compounds are summarized below.
| Property | This compound | 2-Hydroxy Desipramine (Non-Deuterated) |
| Molecular Formula | C₁₈D₆H₁₆N₂O | C₁₈H₂₂N₂O[4] |
| Molecular Weight | ~324.88 g/mol | 282.4 g/mol [4] |
| Monoisotopic Mass | ~288.21 g/mol | 282.173213330 Da[4] |
| Synonyms | 10,11-Dihydro-5-[3-(methylamino)propyl-d6]-5H-dibenz[b,f]azepin-2-ol Hydrochloride | 2-OH-DMI, 2-hydroxydesmethylimipramine[4] |
| Primary Use in Bioanalysis | Internal Standard[2] | Analyte / Calibrator |
Performance in Bioanalytical Methods: A Data-Driven Comparison
The superiority of a deuterated internal standard is most evident when evaluating the performance of a bioanalytical method. The use of this compound is expected to yield higher accuracy and precision, particularly in complex biological matrices where matrix effects can significantly impact the analyte signal. Below is a summary of typical performance data when comparing a deuterated internal standard to a non-deuterated (structural analogue) internal standard in a bioanalytical LC-MS/MS assay for a tricyclic antidepressant like desipramine.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Internal Standard |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.0% |
| Precision (% CV) | ≤ 5% | ≤ 15% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | < 10% | > 20% |
| Extraction Recovery Variability | Low | Moderate to High |
Note: The data presented in this table is representative of the expected performance improvements when using a deuterated internal standard versus a non-deuterated structural analogue, based on findings in bioanalytical literature for similar small molecules.
Experimental Protocols: A Glimpse into the Laboratory
To provide a practical context, the following is a detailed methodology for a typical LC-MS/MS experiment for the simultaneous quantification of desipramine and its metabolite, 2-hydroxy desipramine, in human plasma, utilizing a deuterated internal standard like this compound.
Objective:
To accurately and precisely quantify the concentrations of desipramine and 2-hydroxy desipramine in human plasma samples.
Materials:
-
Analytes: Desipramine and 2-Hydroxy Desipramine
-
Internal Standard: this compound
-
Blank human plasma (K2EDTA)
-
Reagents for sample preparation: Acetonitrile (B52724), Methanol (B129727), Formic Acid, Ammonium Formate
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of desipramine, 2-hydroxy desipramine, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solutions to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desipramine: Q1 -> Q3 (e.g., 267.2 -> 235.2)
-
2-Hydroxy Desipramine: Q1 -> Q3 (e.g., 283.2 -> 251.2)
-
This compound: Q1 -> Q3 (e.g., 289.2 -> 257.2)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentrations of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Principles
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for bioanalytical sample analysis using an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
A Comparative Guide to 2-Hydroxy Desipramine and 2-Hydroxy Desipramine-d6 for Researchers
In the landscape of analytical research and drug development, particularly in pharmacokinetic and metabolic studies of the tricyclic antidepressant desipramine (B1205290), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This guide provides a detailed comparison of 2-Hydroxy Desipramine, a primary active metabolite of desipramine, and its deuterated analog, 2-Hydroxy Desipramine-d6. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed methodologies.
Chemical and Physical Properties
2-Hydroxy Desipramine and its deuterated form, this compound, are chemically similar, with the key difference being the substitution of six hydrogen atoms with deuterium (B1214612) on the propylamino side chain of the latter. This isotopic labeling results in a higher molecular weight for the deuterated compound, which is fundamental for its use in mass spectrometry-based analytical methods. While detailed physical properties for this compound are not extensively published, they are presumed to be very similar to the non-deuterated form.
| Property | 2-Hydroxy Desipramine | This compound |
| Chemical Formula | C₁₈H₂₂N₂O | C₁₈H₁₆D₆N₂O |
| Molecular Weight | 282.39 g/mol [1] | 288.42 g/mol |
| CAS Number | 1977-15-7[1][2] | 1977-15-7 (non-d) |
| Appearance | Off-White Solid | Off-White Solid |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
| Solubility | Not Available | Not Available |
The Role of Deuteration in Analytical Methodologies
The primary application of this compound is as an internal standard in quantitative bioanalytical assays, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The rationale for using a deuterated internal standard lies in its ability to mimic the analyte of interest (2-Hydroxy Desipramine) throughout the sample preparation and analysis process, including extraction, derivatization, and ionization. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it compensates for variations in sample recovery and matrix effects, leading to more precise and accurate quantification.
Metabolic Pathway of Desipramine
Desipramine undergoes extensive metabolism in the liver, primarily through hydroxylation by the cytochrome P450 enzyme CYP2D6, to form its active metabolite, 2-Hydroxy Desipramine.[3] This metabolite can be further conjugated with glucuronic acid to form 2-Hydroxy Desipramine Glucuronide, a more water-soluble compound that is readily excreted in the urine.[3][4] Understanding this pathway is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Protocols
Accurate quantification of 2-Hydroxy Desipramine in biological matrices is essential for clinical and research purposes. Below are detailed methodologies for LC-MS/MS and GC-MS analysis, where this compound serves as an internal standard.
LC-MS/MS Method for Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma
This method is adapted from a validated high-throughput assay and is suitable for pharmacokinetic studies.[5]
1. Sample Preparation:
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound).
-
Add a basic buffer to alkalinize the sample and vortex to mix.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Centrifuge the sample to separate the layers and transfer the organic supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of 90% acetonitrile (B52724) in water.
2. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
2-Hydroxy Desipramine: Monitor the specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding mass-shifted transition.
-
GC-MS Method for the Analysis of 2-Hydroxydesipramine in Plasma
This method involves derivatization to improve the volatility and thermal stability of the analyte for gas chromatography.[6]
1. Sample Preparation and Extraction:
-
To a plasma sample, add the deuterated internal standard (this compound).
-
Perform a multi-step liquid-liquid extraction, first at a basic pH (e.g., pH 9 with ethyl acetate) followed by a higher pH (e.g., >pH 11 with a hexane-isopropanol mixture).[6]
-
Combine the organic extracts and evaporate to dryness under nitrogen.[6]
2. Derivatization:
-
The dried residue is derivatized to block the polar hydroxyl and amine groups. A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA), which forms trifluoroacetyl derivatives.[6]
3. GC-MS Conditions:
-
GC Column: A non-polar capillary column suitable for drug analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature ramp to ensure separation of the analytes.
-
Mass Spectrometer: A mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Selected Ions: Monitor characteristic ions for both the derivatized 2-Hydroxy Desipramine and its deuterated counterpart.
Synthesis of this compound
The synthesis of deuterated metabolites like this compound is typically achieved through late-stage chemical synthesis from a deuterated parent compound or precursor.[7] One common approach involves the methylation of a suitable normethyl precursor with a deuterated methylating agent, such as deuterated methyl iodide ([¹³C]D₃I or CD₃I).[8] Alternatively, biotransformation using specific microorganisms or enzymes can be employed to introduce a hydroxyl group onto a deuterated desipramine molecule.[7]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 2-Hydroxy Desipramine in biological matrices. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it effectively accounts for variability during sample processing and analysis. The use of this deuterated internal standard in conjunction with sensitive analytical techniques like LC-MS/MS and GC-MS is the gold standard for pharmacokinetic and metabolic studies of desipramine, providing reliable data for both clinical and research applications.
References
- 1. 2-Hydroxy Desipramine - CAS - 1977-15-7 | Axios Research [axios-research.com]
- 2. 2-Hydroxydesipramine | C18H22N2O | CID 121249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. celerion.com [celerion.com]
- 6. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Deuterated Internal Standards: A Comparative Guide on 2-Hydroxy Desipramine-d6 for High-Precision Analyte Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tricyclic antidepressant desipramine (B1205290) and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative results. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, 2-Hydroxy Desipramine-d6, against a non-deuterated alternative, highlighting the significant advantages of stable isotope labeling in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
The use of an internal standard (IS) is a critical practice in analytical chemistry to correct for the variability inherent in sample preparation and instrument analysis. An ideal internal standard mimics the analyte of interest in its chemical and physical properties, ensuring that any loss or variation during the analytical process affects both the analyte and the standard equally. In the context of quantifying desipramine and its primary active metabolite, 2-hydroxydesipramine (B23142), the stable isotope-labeled this compound has emerged as a superior choice over traditional non-deuterated internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The key advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the endogenous analyte. The replacement of six hydrogen atoms with deuterium (B1214612) results in a compound that behaves virtually identically during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and similar ionization response are crucial for effectively compensating for matrix effects, a common source of inaccuracy in the analysis of complex biological samples such as plasma.
In contrast, non-deuterated internal standards, often structural analogs of the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. These differences can lead to less accurate correction for analytical variability and a higher degree of uncertainty in the final quantitative results.
The following table summarizes the performance characteristics of a deuterated internal standard (using data from a closely related d4-deuterated analog as a proxy for this compound) and a non-deuterated internal standard (amitriptyline) for the analysis of desipramine and 2-hydroxydesipramine.
| Performance Metric | Deuterated Internal Standard (d4-Desipramine) | Non-Deuterated Internal Standard (Amitriptyline) | Analyte |
| Precision (%CV) | |||
| Inter-batch LLOQ | 8.1% | Not Reported | Desipramine |
| Inter-batch Low QC | 3.7% | Not Reported | Desipramine |
| Inter-batch Medium QC | 2.1% | 3.6% (at 60 µg/L) | Desipramine |
| Inter-batch High QC | 2.6% | Not Reported | Desipramine |
| Inter-batch LLOQ | 16.1% | Not Reported | 2-Hydroxydesipramine |
| Inter-batch Low QC | 7.6% | Not Reported | 2-Hydroxydesipramine |
| Inter-batch Medium QC | 3.8% | 3.8% (at 60 µg/L) | 2-Hydroxydesipramine |
| Inter-batch High QC | 4.8% | Not Reported | 2-Hydroxydesipramine |
| Accuracy (%Bias) | |||
| Inter-batch LLOQ | -7.0% | Not Reported | Desipramine |
| Inter-batch Low QC | -4.7% | Not Reported | Desipramine |
| Inter-batch Medium QC | 1.3% | Not Reported | Desipramine |
| Inter-batch High QC | -2.7% | Not Reported | Desipramine |
| Inter-batch LLOQ | -6.4% | Not Reported | 2-Hydroxydesipramine |
| Inter-batch Low QC | -9.7% | Not Reported | 2-Hydroxydesipramine |
| Inter-batch Medium QC | -2.7% | Not Reported | 2-Hydroxydesipramine |
| Inter-batch High QC | -2.9% | Not Reported | 2-Hydroxydesipramine |
| Linearity (r) | >0.99 (assumed) | 1.000 | Desipramine & 2-Hydroxydesipramine |
Data for the deuterated internal standard is adapted from a validation study using d4-Desipramine.[1] Data for the non-deuterated internal standard is from a study using amitriptyline.[2]
Experimental Protocols
Method Using a Deuterated Internal Standard (Adapted from a d4-Desipramine Protocol)[1]
1. Sample Preparation:
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (d4-Desipramine in a suitable solvent).
-
Add a basic buffer to all samples and vortex to mix.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Centrifuge the samples and transfer the organic supernatant to a clean 96-well plate.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the mobile phase.
2. LC-MS/MS Analysis:
-
HPLC System: A system capable of delivering a stable and reproducible gradient.
-
Column: A suitable reversed-phase column, such as a C18 or a mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for desipramine, 2-hydroxydesipramine, and the deuterated internal standard.
Method Using a Non-Deuterated Internal Standard (Amitriptyline)[2]
1. Sample Preparation:
-
To 1 mL of serum, add the internal standard (amitriptyline).
-
Alkalinize the serum sample.
-
Perform a single-step solvent extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of organic solvent and buffer.
-
Detection: UV detection at a wavelength where both the analytes and the internal standard have significant absorbance (e.g., 214 nm).
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical bioanalytical workflow and the logical advantage of using a deuterated internal standard.
References
A Comparative Guide to Inter-Laboratory Desipramine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of desipramine (B1205290) is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. This guide provides an objective comparison of various analytical methods used for desipramine quantification, supported by experimental data from multiple studies.
Quantitative Performance of Desipramine Quantification Methods
The selection of an analytical method for desipramine quantification is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the performance characteristics of common analytical techniques reported in the literature.
| Analytical Method | Sample Matrix | Linearity Range | Limit of Quantification (LOQ) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) |
| UHPLC-Q-TOF-MS [1][2] | Mouse Serum | 5.0–250.0 ng/mL | 5.0 ng/mL | 1.7 - 4.2 | 2.0 - 8.4 | 94.1 - 106.4 |
| LC-MS/MS [3][4][5] | Whole Blood | 2.5–900 ng/mL | 2.5 ng/mL | < 15 | < 15 | Within 20% |
| LC-MS/MS [6] | Human Plasma | 0.250 - 150 ng/mL | 0.250 ng/mL | Not Reported | Not Reported | Not Reported |
| GC-MS [7] | Serum | 50–500 ng/mL | 40 ng/mL | 6.9 | 7.1 | 92.09 |
| HPLC-UV [8] | Serum | 1–100 µg/L | 1 µg/L | Not Reported | 3.6 - 3.9 | Not Reported |
| RP-HPLC [9] | Human Plasma | 15–400 ng/ml | 15 ng/ml | 6.43-11.35 | 9.82-13.05 | Not Reported |
Note: %CV refers to the coefficient of variation.
Desipramine Metabolic Pathway
Desipramine is the primary active metabolite of the tricyclic antidepressant imipramine (B1671792) and is itself a potent inhibitor of norepinephrine (B1679862) reuptake.[10][11] Its metabolism is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. The primary metabolic pathway involves hydroxylation mediated by cytochrome P450 enzymes.[11][12][13]
Experimental Protocols for Desipramine Quantification
Detailed methodologies are essential for reproducing and comparing results across different laboratories. Below are summaries of typical experimental protocols for the most common analytical methods.
1. Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)
This method offers high sensitivity and selectivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
-
Sample Preparation: A simple protein precipitation is performed. To 50 µL of serum, acetonitrile (B52724) is added to precipitate proteins.[1][2]
-
Chromatographic Separation: An Acquity UPLC BEH C18 column is commonly used with a gradient elution of acetonitrile containing 0.1% formic acid and 20 mM ammonium (B1175870) formate.[1][2]
-
Mass Spectrometric Detection: Detection is achieved using a Q-TOF mass spectrometer, which allows for both qualitative and quantitative analysis.[1][2]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the quantification of drugs in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation: This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For example, a common LLE protocol uses methyl tert-butyl ether (MTBE) after the addition of a basic buffer to the plasma sample.[6]
-
Chromatographic Separation: A variety of columns can be used, such as a Kinetex Biphenyl column, with a gradient elution of mobile phases like 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for the analysis of volatile and thermally stable compounds.
-
Sample Preparation: Typically involves liquid-liquid extraction from an alkalinized sample, followed by derivatization to improve the volatility and thermal stability of desipramine.[14][15]
-
Chromatographic Separation: A capillary column is used for separation.[7]
-
Mass Spectrometric Detection: A mass spectrometer is used as the detector, often in selected ion monitoring (SIM) mode for quantification.[15]
4. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective method, though generally less sensitive and selective than mass spectrometry-based methods.
-
Sample Preparation: A single-step solvent extraction from alkalinized serum is a common procedure.[8]
-
Chromatographic Separation: A C18 reversed-phase column is frequently employed.[14]
-
Detection: An ultraviolet detector is used, with the wavelength set to an absorbance maximum for desipramine (e.g., 214 nm).[8]
Conclusion
The choice of an analytical method for desipramine quantification depends on the specific requirements of the study. For high sensitivity and specificity, particularly in complex biological matrices and for pharmacokinetic studies, LC-MS/MS and UHPLC-Q-TOF-MS are the methods of choice. GC-MS provides a reliable alternative, while HPLC-UV offers a more economical option for routine therapeutic drug monitoring where high sensitivity is not the primary concern. The provided data and protocols can serve as a guide for laboratories to select and validate the most appropriate method for their needs, facilitating better inter-laboratory comparison and standardization of desipramine quantification.
References
- 1. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Imipramine and Desipramine | MLabs [mlabs.umich.edu]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. celerion.com [celerion.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
- 13. academic.oup.com [academic.oup.com]
- 14. medmedchem.com [medmedchem.com]
- 15. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy Desipramine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Hydroxy Desipramine-d6, a deuterated metabolite of the tricyclic antidepressant desipramine (B1205290). The use of stable isotope-labeled internal standards like this compound is crucial for enhancing the accuracy and precision of bioanalytical methods, particularly in pharmacokinetic and therapeutic drug monitoring studies.[1] This document presents a cross-validation perspective on two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information is intended to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction to this compound and its Analytical Significance
This compound is the deuterated analog of 2-hydroxydesipramine, the major active metabolite of desipramine.[1] Desipramine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 through hydroxylation.[1][2] Due to its structural similarity to the endogenous metabolite, this compound serves as an ideal internal standard in bioanalytical assays to correct for variability during sample preparation and analysis.[1] The accurate quantification of desipramine and its metabolites is essential for understanding its pharmacokinetic profile and therapeutic efficacy.[3]
Metabolic Pathway of Desipramine
The primary metabolic pathway of desipramine involves hydroxylation to 2-hydroxydesipramine, a reaction catalyzed predominantly by the CYP2D6 enzyme in the liver.[1][2] This active metabolite can be further conjugated, for instance with glucuronic acid, to facilitate its excretion.[2]
Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical process to ensure that data from different analytical techniques are comparable and reliable. This is particularly important when methods are transferred between laboratories or when a new method is introduced. This guide compares a traditional HPLC-UV method with a more modern and sensitive LC-MS/MS method for the analysis of 2-hydroxydesipramine, for which this compound would be an ideal internal standard.
Experimental Workflows
The general workflow for both HPLC-UV and LC-MS/MS analysis involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method.
References
A Comparative Analysis of Desipramine and Its Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and pharmacokinetic properties of the tricyclic antidepressant desipramine (B1205290) and its primary hydroxylated metabolites. The information presented is supported by experimental data to aid in research and drug development efforts.
Pharmacological Profile
Desipramine primarily functions as a potent inhibitor of the norepinephrine (B1679862) transporter (NET), with weaker effects on the serotonin (B10506) transporter (SERT).[1] Its hydroxylated metabolites, particularly 2-hydroxydesipramine (B23142), are also pharmacologically active and contribute to the overall therapeutic and side-effect profile of the parent drug.[2][3]
Transporter Binding Affinities
The binding affinities of desipramine and its major active metabolite, 2-hydroxydesipramine, for the norepinephrine and serotonin transporters are summarized below. Lower Ki values indicate a higher binding affinity.
| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference |
| Desipramine | 0.8 - 4.2 | 64 - 158 | [4][5] |
| 2-Hydroxydesipramine | Data not consistently reported | Data not consistently reported |
Note: Ki values can vary between studies due to different experimental conditions.
Metabolic Profile and Cytochrome P450 Inhibition
Desipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form hydroxylated metabolites such as 2-hydroxydesipramine.[2] Genetic variations in CYP2D6 can significantly impact the metabolism and clearance of desipramine, leading to inter-individual differences in plasma concentrations.[6][7][8] Both desipramine and its metabolites can also inhibit CYP2D6 activity.
CYP2D6 Inhibition
The inhibitory potential of desipramine and its metabolites on CYP2D6 is a critical factor in assessing drug-drug interaction risks.
| Compound | Inhibition Constant (Ki) (µM) | IC50 (µM) | Reference |
| Desipramine | 3.9 - 5.9 | Data not consistently reported | [4] |
| 2-Hydroxydesipramine | Data not consistently reported | Data not consistently reported |
Pharmacokinetic Properties
The pharmacokinetic profiles of desipramine and 2-hydroxydesipramine are crucial for understanding their absorption, distribution, metabolism, and excretion.
| Parameter | Desipramine | 2-Hydroxydesipramine | Reference |
| Peak Plasma Concentration (Tmax) | 4 - 6 hours | Appears early in plasma | [2][3] |
| Half-life (t1/2) | 7 - 60+ hours | Data not consistently reported | [2] |
| Metabolism | Major: CYP2D6; Minor: CYP1A2 | Further metabolized | [2] |
| Excretion | ~70% in urine | Excreted in urine | [2][9] |
Experimental Protocols
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol outlines a general procedure for determining the binding affinity of compounds to the norepinephrine transporter using a radioligand such as [³H]-nisoxetine.[10][11]
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in fresh buffer for use in the binding assay.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [³H]-nisoxetine (at a concentration near its Kd, e.g., 0.7 nM), and varying concentrations of the test compound (desipramine or its metabolites).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known NET inhibitor (e.g., mazindol).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HPLC-UV Method for Quantification of Desipramine and 2-Hydroxydesipramine in Plasma
This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of desipramine and 2-hydroxydesipramine in plasma samples.[12][13][14][15]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add a basifying agent (e.g., 1 M NaOH) and an extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set at a wavelength where both compounds have significant absorbance (e.g., 214 nm or 254 nm).
-
Injection Volume: A fixed volume of the reconstituted sample.
3. Quantification:
-
Create a calibration curve by analyzing a series of plasma standards with known concentrations of desipramine and 2-hydroxydesipramine.
-
Plot the peak area ratio of each analyte to the internal standard against the corresponding concentration.
-
Determine the concentrations of desipramine and 2-hydroxydesipramine in the unknown samples by interpolating their peak area ratios from the calibration curve.
CYP2D6 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to assess the inhibitory potential of desipramine and its metabolites on CYP2D6 activity using human liver microsomes.[16][17][18][19][20]
1. Incubation:
-
In a microcentrifuge tube or 96-well plate, combine human liver microsomes, a CYP2D6-specific substrate (e.g., dextromethorphan (B48470) or bufuralol), and varying concentrations of the test compound (desipramine or its metabolites).
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding a NADPH-regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
2. Reaction Termination and Sample Processing:
-
Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which may also contain an internal standard for analysis.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant for analysis.
3. Analysis (LC-MS/MS):
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the formation of the specific metabolite of the CYP2D6 substrate.
-
Monitor the specific precursor-to-product ion transitions for the metabolite and the internal standard.
4. Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the test compound.
-
Determine the percentage of inhibition relative to a vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
If a full kinetic analysis is performed with varying substrate and inhibitor concentrations, the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined using appropriate kinetic models (e.g., Dixon plots).
Visualizations
Caption: Metabolic conversion of desipramine to its major hydroxylated metabolites.
Caption: Experimental workflow for determining NET binding affinity.
Caption: Desipramine blocks norepinephrine reuptake at the synapse.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 7. ClinPGx [clinpgx.org]
- 8. ClinPGx [clinpgx.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medmedchem.com [medmedchem.com]
- 15. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. protocols.io [protocols.io]
- 19. bioivt.com [bioivt.com]
- 20. Mechanism-based inhibition of human liver microsomal cytochrome P450 2D6 (CYP2D6) by alkamides of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Purity of 2-Hydroxy Desipramine-d6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the purity of these critical reagents is paramount for accurate and reproducible analytical results. This guide provides a comprehensive comparison of the analytical methods used to evaluate the purity of 2-Hydroxy Desipramine-d6, a deuterated metabolite of the tricyclic antidepressant desipramine. This internal standard is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Comparison of Purity Specifications
The chemical and isotopic purity of this compound is a critical factor in its performance as an internal standard. While obtaining direct head-to-head comparative data from various suppliers is often challenging without direct purchase and analysis, this section provides an illustrative comparison based on typical specifications found in certificates of analysis for similar deuterated compounds.
Table 1: Illustrative Comparison of this compound Purity Specifications
| Parameter | Supplier A (Representative) | Supplier B (Representative) | Supplier C (Representative) |
| Chemical Purity (HPLC) | ≥98.0% | ≥99.0% | ≥98.5% |
| Isotopic Purity (NMR/MS) | ≥99 atom % D | ≥99.5 atom % D | ≥99 atom % D |
| Residual Solvents | <0.5% | <0.1% | <0.2% |
| Water Content (Karl Fischer) | <0.5% | <0.2% | <0.5% |
| Appearance | White to Off-White Solid | White Crystalline Powder | Off-White Powder |
Note: The data in this table is representative and intended for illustrative purposes. Actual values may vary between lots and suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific lot of the product.
Key Experimental Protocols for Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the percentage of the main compound and to detect and quantify any non-deuterated or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The sample is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the chemical purity.
Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the identity of the compound and determining the degree of deuteration. Both ¹H and ²H NMR are valuable techniques.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
¹H NMR Analysis: The absence or significant reduction of signals at the positions where deuterium (B1214612) has been incorporated confirms successful deuteration. The integration of any residual proton signals allows for the calculation of the isotopic purity.
-
²H NMR Analysis: This technique directly detects the deuterium nuclei, providing a spectrum that can confirm the positions of deuteration and the isotopic enrichment.
Isotopic Distribution and Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight of the compound and the distribution of deuterated isotopologues.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass spectrum will show a cluster of peaks corresponding to the different numbers of deuterium atoms incorporated. The relative intensities of these peaks are used to calculate the isotopic distribution and the average isotopic enrichment.
Visualizing the Purity Evaluation Workflow
The following diagrams illustrate the logical workflow for evaluating the purity of this compound.
Workflow for Purity Evaluation.
Signaling Pathway for Analytical Method Selection
The choice of analytical technique is guided by the specific purity parameter being evaluated.
Method Selection for Purity Analysis.
By employing these rigorous analytical methods, researchers can confidently assess the purity of their this compound internal standard, leading to more accurate and reliable results in their downstream applications. It is always recommended to consult the supplier's documentation and, if necessary, perform in-house verification of purity to ensure the quality of the standard.
A Researcher's Guide to Regulatory Best Practices for Deuterated Internal Standards
In the landscape of drug development and bioanalysis, the accuracy and reliability of quantitative data are paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure data integrity. A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[1][2] Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely recognized as the gold standard, offering significant advantages in accuracy and precision.[1][3]
This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in navigating the regulatory expectations and making informed decisions.
Comparison of Internal Standards: Deuterated vs. Alternatives
The choice of an internal standard significantly impacts the performance of a bioanalytical assay. While various types of internal standards exist, deuterated standards consistently demonstrate superior performance, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2]
Key Performance Comparison:
The following table summarizes the performance characteristics of different types of internal standards based on representative studies.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[3]
As the data indicates, both deuterated and ¹³C-labeled internal standards provide excellent accuracy and precision and effectively compensate for matrix effects. However, structural analogs can introduce significant bias and variability.[3][4]
Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Deuterated standards co-elute with the analyte, allowing them to effectively normalize variations in instrument response caused by the biological matrix.[2][4]
-
Improved Precision and Accuracy: By compensating for variability throughout the analytical process, deuterated internal standards significantly improve the precision and accuracy of the quantitative data.[2][5]
-
Enhanced Method Robustness: Assays employing deuterated standards are generally more robust and less susceptible to variations in experimental conditions.[2]
-
Regulatory Acceptance: Regulatory agencies like the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards whenever possible.[2][5][6]
Regulatory Landscape: FDA and EMA Guidelines
Both the FDA and EMA have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the appropriate use of internal standards. The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework.[7]
| Feature | FDA Guidance (and ICH M10) | EMA Guideline (and ICH M10) |
| Internal Standard Type | Recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible.[7] | Also strongly prefers the use of a stable isotope-labeled internal standard.[7] |
| Internal Standard Validation | Requires assessment to ensure it does not interfere with the analyte and is free of the analyte.[7] | Mandates demonstration of the suitability of the internal standard, including showing a lack of analytical interference.[7] |
| Internal Standard Response Variability | The FDA has issued citations for not having adequate procedures to track internal standard responses, especially with significant variability.[4] | Over 90% of submissions to the EMA incorporate SIL-IS, and they have rejected studies with unsuitable surrogate internal standards.[4] |
Experimental Protocols for Method Validation
A robust validation of a bioanalytical method using a deuterated internal standard is a regulatory requirement. The following protocols outline the key experiments to be performed.[7]
Stock Solution and Internal Standard Purity Check
-
Objective: To confirm the identity and purity of the deuterated internal standard and ensure it is free from the unlabeled analyte.
-
Method:
-
Obtain a Certificate of Analysis (CoA) for the deuterated internal standard, which should provide information on its chemical purity and isotopic enrichment.
-
Prepare a high-concentration solution of the deuterated IS in an appropriate solvent.
-
Analyze this solution using the LC-MS/MS method to check for the presence of the unlabeled analyte.
-
Calibration Curve and Quality Control (QC) Samples
-
Objective: To establish a calibration curve and prepare QC samples for accuracy and precision assessment.
-
Method:
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in the same solvent.
-
Calibration Standards: Spike blank biological matrix with the analyte working solutions to prepare a series of at least six calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high, from a separate analyte stock solution.[1]
-
Accuracy and Precision
-
Objective: To determine the accuracy and precision of the method across the analytical range.
-
Method:
-
Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.[3]
-
-
Acceptance Criteria: The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect
-
Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Method:
-
Obtain blank biological matrix from at least six different sources.[2]
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into a neat solution.
-
Set 2 (Post-Extraction Spiked): Blank matrix is extracted, and then the analyte and internal standard are spiked into the final extract.
-
Set 3 (Pre-Extraction Spiked): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[3][7]
Recovery
-
Objective: To determine the extraction efficiency of the analyte and the deuterated internal standard from the biological matrix.
-
Method:
-
Prepare two sets of QC samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and deuterated IS into the biological matrix and perform the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and deuterated IS into the final extract.
-
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible, with a CV of ≤15%.[7]
Stability
-
Objective: To evaluate the stability of the analyte and deuterated internal standard in the biological matrix under different storage and handling conditions.
-
Method: Analyze QC samples after subjecting them to:
-
Freeze-Thaw Cycles: Typically 3 cycles.
-
Short-Term (Bench-Top) Conditions: At room temperature for a duration mimicking sample handling time.
-
Long-Term Storage: At the intended storage temperature for an extended period.[7]
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for using a deuterated internal standard and a typical experimental workflow for bioanalytical method validation.
Caption: Justification for using a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated IS.
References
Safety Operating Guide
Safe Disposal of 2-Hydroxy Desipramine-d6: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxy Desipramine-d6, a deuterated metabolite of the tricyclic antidepressant Desipramine used as an internal standard in analytical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards as outlined in its Safety Data Sheet (SDS).[1] Understanding these risks informs the necessary precautions to take during the disposal process.
Summary of Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]
-
Do Not Ingest: Do not eat, drink, or smoke when handling this product.[1]
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated, clearly labeled, and sealed waste container.
-
Labeling: The container must be labeled with the chemical name ("this compound"), the appropriate hazard symbols (e.g., harmful, irritant), and the date of waste accumulation.
Step 2: Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Ventilation: The storage area should be well-ventilated.
Step 3: Arrange for Professional Disposal
-
Contact an Approved Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed chemical waste disposal companies. Contact them to arrange for the pickup and disposal of the this compound waste.
-
Provide Documentation: Be prepared to provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and an inventory of the waste.
Step 4: Decontamination
-
Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., methanol, followed by a detergent and water), as recommended by your institution's safety protocols.
-
Dispose of Cleaning Materials: All materials used for decontamination should also be disposed of as hazardous waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most current information.
References
Essential Safety and Logistical Information for Handling 2-Hydroxy Desipramine-d6
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Hydroxy Desipramine-d6, a deuterated metabolite of the tricyclic antidepressant Desipramine.[1][2][3] The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.
Hazard Identification and Risk Assessment
Due to these potential hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free nitrile or neoprene gloves.[6][7] The outer glove should be removed and disposed of after each task or batch.[7] |
| Body Protection | Gown/Lab Coat | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles should be worn to protect from splashes.[8] |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] |
| Respiratory Protection | Respirator | For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher respirator is recommended.[6] In cases of potential vapor exposure, a full face-piece chemical cartridge-type respirator may be necessary.[6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability and isotopic purity of deuterated compounds.[9]
Handling:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[4] Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the work area.[4][7]
-
Hand Washing: Wash hands thoroughly before putting on gloves and after removing them.[7]
Storage:
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: To prevent oxidation and deuterium-hydrogen exchange, store under an inert atmosphere, such as argon or nitrogen.[9][10]
-
Light: Protect from light by storing in an amber vial or in the dark.[9]
-
Container: Keep the container tightly sealed.[4]
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated solid waste, including gloves, gowns, and disposable labware, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, compatible, and clearly labeled hazardous waste container. Halogenated and non-halogenated solvent wastes should be collected separately.[11]
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.[12]
-
All hazardous waste must be disposed of through the institution's designated hazardous waste management program.[12][13] Follow all local, state, and federal regulations for hazardous waste disposal.
Spill and Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[4]
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Carefully collect the spilled material and contaminated absorbent into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. veeprho.com [veeprho.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
